molecular formula C6H6O4 B1237033 cis,trans-Muconic acid CAS No. 1119-73-9

cis,trans-Muconic acid

Cat. No.: B1237033
CAS No.: 1119-73-9
M. Wt: 142.11 g/mol
InChI Key: TXXHDPDFNKHHGW-HSFFGMMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis,trans-Muconic acid is one of the three isomeric forms of the dicarboxylic acid 2,4-hexadienedioic acid, differentiated by the geometry around its double bonds . This unsaturated dicarboxylic acid is characterized by its reactive dicarboxylic groups and conjugated double bonds, making it a valuable platform chemical for synthesizing a range of high-value, bio-based compounds . It is notably produced as an intermediate in the isomerization process from the cis,cis to the trans,trans muconic acid configuration, a critical step for subsequent chemical conversions . The reactivity of its functional groups allows it to participate in reactions leading to commercially important bulk chemicals, including adipic acid (a nylon-6,6 precursor), terephthalic acid (for polyethylene terephthalate), and other monomers for polyesters and polyurethanes . Its production is of significant interest in green chemistry, as it can be derived from renewable feedstocks via biological fermentation using engineered microorganisms such as E. coli or Saccharomyces cerevisiae , offering a sustainable alternative to petroleum-based production routes . In a research context, this compound is essential for developing novel bio-based polymers, functional resins, agrochemicals, and pharmaceuticals, as well as for studying reaction mechanisms and isomerization kinetics . The isomerization process is highly dependent on pH, with acidic conditions favoring the formation of the cis,trans isomer from the cis,cis form, while alkaline conditions stabilize the muconate dianion . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1119-73-9

Molecular Formula

C6H6O4

Molecular Weight

142.11 g/mol

IUPAC Name

(2Z,4E)-hexa-2,4-dienedioic acid

InChI

InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/b3-1-,4-2+

InChI Key

TXXHDPDFNKHHGW-HSFFGMMNSA-N

SMILES

C(=CC(=O)O)C=CC(=O)O

Isomeric SMILES

C(=C/C(=O)O)\C=C/C(=O)O

Canonical SMILES

C(=CC(=O)O)C=CC(=O)O

Other CAS No.

505-70-4

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Role of cis,trans-Muconic Acid in Lignin Valorization: From Aromatic Feedstocks to High-Value Chemicals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the pivotal role of cis,trans-muconic acid and its isomers in the burgeoning field of lignin valorization. Lignin, the most abundant aromatic biopolymer on Earth, has long been considered a waste product of the paper and biorefining industries[1][2][3]. However, its complex, heterogeneous structure represents a vast, untapped resource of aromatic platform chemicals[1][2][3]. This guide will navigate the intricate pathways from lignin-derived monomers to muconic acid and its subsequent conversion into valuable products, offering insights for researchers, scientists, and drug development professionals.

The Strategic Importance of Muconic Acid in a Bio-based Economy

Muconic acid, a C6-dicarboxylic acid with conjugated double bonds, exists in three isomeric forms: cis,cis-, cis,trans-, and trans,trans-muconic acid[4][5]. Its significance lies in its potential to serve as a "bioprivileged" molecule—a bio-based intermediate that can be efficiently converted into a range of valuable chemicals, including direct replacements for petroleum-derived products[6]. The most notable of these is adipic acid, a key monomer for the production of nylon-6,6, as well as polyurethanes and polyethylene terephthalate[4][7]. The global demand for adipic acid is substantial, and a bio-based route through muconic acid offers a more sustainable and environmentally friendly alternative to the current petroleum-based synthesis, which involves the emission of nitrous oxides[8][9].

The conversion of lignin to muconic acid is particularly advantageous due to the high atom efficiency of aromatic catabolic pathways[10]. This guide will focus on the biological and chemical strategies being developed to harness this potential, with a particular emphasis on the production and isomerization of muconic acid.

Biological Funneling: Engineering Microbes for Muconic Acid Production

The cornerstone of producing muconic acid from lignin is the metabolic engineering of microorganisms to funnel a heterogeneous mix of lignin-derived aromatic compounds into a single product[11]. Lignin depolymerization yields a variety of monomers, including guaiacol, vanillin, vanillic acid, ferulic acid, and p-coumaric acid[2]. Several microbial chassis have been successfully engineered for this purpose, with Pseudomonas putida KT2440 being a particularly robust and well-studied example due to its natural tolerance to aromatic compounds and its native β-ketoadipate pathway[6]. Other notable hosts include Escherichia coli and Saccharomyces cerevisiae[12][13].

The β-Ketoadipate Pathway: A Natural Route to Muconic Acid

The β-ketoadipate pathway is a central catabolic route in many soil bacteria and fungi for the degradation of aromatic compounds[13]. This pathway has two converging branches: the catechol branch and the protocatechuate (PCA) branch. cis,cis-Muconic acid is a key intermediate in the catechol branch[13]. Therefore, a primary strategy in metabolic engineering is to direct the metabolism of various lignin-derived aromatics through the catechol branch to accumulate cis,cis-muconic acid.

The following diagram illustrates the general principle of funneling lignin-derived aromatics into the β-ketoadipate pathway for cis,cis-muconic acid production.

Lignin_Valorization_Pathway Guaiacol Guaiacol Catechol Catechol Guaiacol->Catechol Vanillin Vanillin Protocatechuate Protocatechuate Vanillin->Protocatechuate Ferulic_acid Ferulic Acid Ferulic_acid->Protocatechuate pCoumaric_acid p-Coumaric Acid pCoumaric_acid->Protocatechuate ccMA cis,cis-Muconic Acid Catechol->ccMA catA (Catechol 1,2-dioxygenase) Protocatechuate->Catechol

Caption: Metabolic funneling of lignin-derived aromatics to cis,cis-muconic acid.

Key Genetic Modifications for Enhanced Production

Several key genetic modifications are typically employed to optimize microbial strains for muconic acid production:

  • Deletion of Competing Pathways: Genes responsible for the further metabolism of cis,cis-muconic acid, such as catB and catC, are knocked out to prevent product loss.

  • Overexpression of Key Enzymes: Enzymes that catalyze rate-limiting steps are often overexpressed. This includes catechol 1,2-dioxygenase (catA), which converts catechol to cis,cis-muconic acid.

  • Connecting the Pathway Branches: To channel all aromatic monomers through the catechol branch, a non-native enzyme, protocatechuate decarboxylase (encoded by genes like aroY), is introduced to convert protocatechuate to catechol[13].

  • Improving Precursor Supply: For de novo synthesis from sugars, genes in the shikimate pathway are often engineered to increase the supply of precursors like erythrose-4-phosphate (E4P) and phosphoenolpyruvate (PEP)[14].

  • Enhancing Cofactor Regeneration: Ensuring a balanced supply of cofactors like NAD(P)H is crucial for the activity of many enzymes in the pathway.

Glucose-Free Production: A Step Towards Economic Viability

A significant advancement in the field is the development of "glucose-free" production systems[15][16]. In these systems, the engineered microorganism utilizes the lignin-derived aromatic compounds as the sole carbon and energy source for both cell growth and muconic acid production. This eliminates the need for costly sugars, substantially improving the economic feasibility of the process[16]. For instance, engineered Pseudomonas putida KT2440 has been shown to produce cis,cis-muconic acid from a mixture of vanillic acid and 4-hydroxybenzoic acid without any glucose supplementation[16].

From cis,cis- to trans,trans-Muconic Acid: The Isomerization Challenge

While biological systems primarily produce cis,cis-muconic acid, the trans,trans-isomer is often the desired precursor for certain chemical syntheses, such as the Diels-Alder reaction with ethylene to produce a precursor for terephthalic acid[17]. The isomerization of cis,cis- to trans,trans-muconic acid presents a significant challenge due to the potential for undesirable side reactions, particularly lactonization (ring formation) under acidic conditions[17].

The reactivity of muconic acid is highly pH-dependent. Under alkaline conditions, the deprotonated muconate dianion is stable and does not readily isomerize[17]. Conversely, acidic conditions promote isomerization to the cis,trans-isomer, but also favor the formation of muconolactone[17]. Recent research has focused on developing selective isomerization methods, including the use of specific catalysts and solvent systems that hinder lactonization while promoting the formation of the desired trans,trans-isomer[17].

The following diagram illustrates the isomerization and competing lactonization pathways of cis,cis-muconic acid.

Muconic_Acid_Isomerization ccMA cis,cis-Muconic Acid ctMA This compound ccMA->ctMA Isomerization Lactone Muconolactone ccMA->Lactone Lactonization (Side Reaction) ttMA trans,trans-Muconic Acid ctMA->ttMA Isomerization ctMA->Lactone Lactonization (Side Reaction)

Caption: Isomerization and competing lactonization of cis,cis-muconic acid.

Downstream Valorization: Conversion to Adipic Acid and Other Chemicals

The primary driver for muconic acid production is its conversion to adipic acid. This is typically achieved through a straightforward catalytic hydrogenation of the double bonds.

Catalytic Hydrogenation to Adipic Acid

The hydrogenation of muconic acid to adipic acid can be performed using various heterogeneous catalysts, with palladium on carbon (Pd/C) being a highly effective and commonly used option[11][18]. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. High conversion (>97%) and selectivity (>97%) to adipic acid have been reported[11].

The overall process from lignin to adipic acid can be visualized as follows:

Lignin_to_Adipic_Acid Lignin Lignin Aromatics Lignin-Derived Aromatics Lignin->Aromatics Depolymerization Muconic_Acid cis,cis-Muconic Acid Aromatics->Muconic_Acid Microbial Fermentation Adipic_Acid Adipic Acid Muconic_Acid->Adipic_Acid Catalytic Hydrogenation (e.g., Pd/C, H2) Nylon Nylon-6,6 Adipic_Acid->Nylon Polymerization

Caption: Integrated process from lignin to adipic acid and nylon-6,6.

Quantitative Data on Muconic Acid Production

The following table summarizes representative data on muconic acid production from various feedstocks using different engineered microorganisms.

MicroorganismFeedstockTiter (g/L)Yield (mol/mol)Productivity (g/L/h)Reference
Pseudomonas putida KT2440p-Coumaric acid & Ferulic acid501.0>0.5[10]
Pseudomonas putida KT2440Guaiacol-rich lignin fraction~1 mM from 10 mM guaiacolQuantitative-
Escherichia coliIsoeugenol-derived vanillic acid43.8 mM--[12][19]
Saccharomyces cerevisiaeGlucose & Xylose9.3-0.100
Acinetobacter baylyi ADP1Ferulate & p-Coumarate-0.83-[13]

Experimental Protocols

Protocol for Muconic Acid Production using Engineered P. putida

This protocol is a generalized procedure based on methodologies reported in the literature[6][10].

Step 1: Strain Preparation and Pre-culture

  • Streak the engineered P. putida strain from a glycerol stock onto an LB agar plate containing the appropriate antibiotic for plasmid maintenance. Incubate at 30°C for 24-48 hours.

  • Inoculate a single colony into 5 mL of LB medium with the corresponding antibiotic in a 50 mL falcon tube.

  • Incubate at 30°C with shaking at 250 rpm for 16-18 hours.

Step 2: Bioreactor Inoculation and Cultivation

  • Prepare the fermentation medium (e.g., M9 minimal medium) with a defined carbon source (if not a glucose-free process) and the necessary salts and trace elements.

  • Inoculate a 1 L bioreactor containing 500 mL of fermentation medium with the pre-culture to an initial OD600 of 0.1.

  • Maintain the bioreactor at 30°C, with a controlled pH of 7.0 (using additions of NaOH or H2SO4) and a dissolved oxygen (DO) level of 20% (by adjusting the agitation and aeration rate).

Step 3: Fed-Batch Fermentation and Induction

  • Once the initial carbon source is depleted (as indicated by a sharp increase in DO), start the fed-batch phase.

  • Feed a concentrated solution of the lignin-derived aromatic compound (e.g., p-coumaric acid) at a controlled rate. A DO-stat feeding strategy can be employed where the feed is added in response to an increase in DO, indicating substrate limitation[10].

  • If the expression of pathway genes is under an inducible promoter, add the inducer (e.g., IPTG) at the beginning of the fed-batch phase.

Step 4: Sampling and Analysis

  • Take samples from the bioreactor at regular intervals.

  • Measure the optical density (OD600) to monitor cell growth.

  • Centrifuge the samples to pellet the cells and collect the supernatant for analysis of muconic acid and residual substrate concentrations by HPLC.

Protocol for Quantification of Muconic Acid Isomers by UHPLC-DAD

This protocol is based on established analytical methods for muconic acid quantification[20][21][22].

Step 1: Sample Preparation

  • Dilute the fermentation supernatant at least 5-fold with a diluent (e.g., 0.05% v/v NaOH in ultrapure water) to minimize matrix effects[20].

  • Filter the diluted sample through a 0.2 µm syringe filter into an HPLC vial.

Step 2: Standard Preparation

  • Prepare stock solutions of cis,cis- and this compound in the diluent. Note that cis,cis-muconic acid can isomerize to this compound over time at room temperature, so standards should be prepared fresh or stored appropriately[20].

  • Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the samples.

Step 3: UHPLC-DAD Analysis

  • Use a C18 reverse-phase column for separation.

  • Employ a mobile phase gradient, typically consisting of an acidic aqueous phase (e.g., water with formic or phosphoric acid) and an organic phase (e.g., acetonitrile or methanol).

  • Set the diode array detector (DAD) to monitor at multiple wavelengths. Muconic acid isomers are typically quantified at around 265 nm, while aromatic substrates can be monitored at 280 nm or 310 nm[20].

Step 4: Data Analysis

  • Generate calibration curves for each isomer by plotting the peak area against the concentration of the standards.

  • Quantify the concentration of each muconic acid isomer in the samples by interpolating their peak areas on the respective calibration curves.

Future Outlook and Challenges

The production of muconic acid from lignin represents a significant step towards a sustainable bio-based economy. However, several challenges remain to be addressed for industrial-scale implementation:

  • Lignin Depolymerization: The efficient and selective depolymerization of lignin into a consistent stream of aromatic monomers is still a major hurdle.

  • Inhibitor Tolerance: Lignin hydrolysates often contain compounds that are inhibitory to microbial growth and metabolism. Developing more robust microbial strains is crucial.

  • Product Toxicity: High concentrations of muconic acid can be toxic to the producing microorganisms, limiting the achievable titers[1]. In situ product recovery methods are being explored to overcome this limitation[23][24].

  • Separation and Purification: The separation of muconic acid from the fermentation broth and its purification to polymer-grade quality needs to be cost-effective and efficient.

  • Isomerization Control: Selective and high-yield isomerization to the desired muconic acid isomer is essential for specific downstream applications.

Addressing these challenges through continued research and development in metabolic engineering, process chemistry, and catalysis will be key to unlocking the full potential of lignin as a renewable feedstock for the chemical industry.

References

  • Glucose-Free cis,cis-Muconic Acid Production via New Metabolic Designs Corresponding to the Heterogeneity of Lignin. ACS Sustainable Chemistry & Engineering. (2017). [Link]

  • Muconic Acid Production Using Engineered Pseudomonas putida KT2440 and a Guaiacol-Rich Fraction Derived from Kraft Lignin. ACS Publications. (2021). [Link]

  • Bioconversion of Lignin-Derived Feedstocks to Muconic Acid by Whole-Cell Biocatalysis. ACS Food Science & Technology. (2021). [Link]

  • Bioprocess development for muconic acid production from aromatic compounds and lignin. Green Chemistry. (2018). [Link]

  • Metabolic Engineering of a Novel Muconic Acid Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli. Applied and Environmental Microbiology. (2013). [Link]

  • Muconic acid production from glucose and xylose in Pseudomonas putida via evolution and metabolic engineering. ResearchGate. (2020). [Link]

  • Bioprocess Development for Muconic Acid Production from Aromatic Compounds and Lignin. OSTI.gov. (2018). [Link]

  • Engineering glucose metabolism for enhanced muconic acid production in Pseudomonas putida KT2440. Los Alamos National Laboratory. (2020). [Link]

  • Engineering Novosphingobium aromaticivorans to produce cis,cis-muconic acid from biomass aromatics. PubMed. (2024). [Link]

  • Metabolic Engineering and Process Intensification for Muconic Acid Production Using Saccharomyces cerevisiae. PubMed. (2024). [Link]

  • Muconic acid. Wikipedia. [Link]

  • cis,cis-Muconic acid production from lignin related molecules by Acinetobacter baylyi ADP1. PMC. (2025). [Link]

  • Muconic acid isomers as platform chemicals and monomers in the biobased economy. Green Chemistry. (2020). [Link]

  • Bioconversion of Lignin-Derived Feedstocks to Muconic Acid by Whole-Cell Biocatalysis. (2025). [Link]

  • Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD. Protocols.io. (2024). [Link]

  • Bioprocess Development and Scale-Up for cis,cis-Muconic Acid Production from Glucose and Xylose by Pseudomonas putida. NREL. (2024). [Link]

  • Muconic Acid Production via Alternative Pathways and a Synthetic “Metabolic Funnel”. ACS Publications. (2017). [Link]

  • Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD v2. ResearchGate. (2024). [Link]

  • Bioconversion of Lignin-Derived Feedstocks to Muconic Acid by Whole-Cell Biocatalysis. ACS Publications. (2021). [Link]

  • Lignin aromatics valorization by Pseudomonas putida: novel strategies to increase the production of mcl-polyhydroxyalkanoate and cis,cis-muconic acid. Ghent University Academic Bibliography. (2021). [Link]

  • cis,cis-Muconic Acid: Separation and Catalysis to Bio-Adipic Acid for Nylon-6,6 Polymerization. NREL. (2016). [Link]

  • Current status and advances in the green synthesis of muconic acid. ResearchGate. (2024). [Link]

  • High-Performance Liquid Chromatography Method for Urinary trans, trans-Muconic Acid. Application to Environmental Exposure to Benzene. Journal of Analytical Toxicology. (2006). [Link]

  • Metabolic Engineering and Process Intensification for Muconic Acid Production Using Saccharomyces cerevisiae. PMC. (2024). [Link]

  • Bioprocess development for muconic acid production from aromatic compounds and lignin. (2018). [Link]

  • Bio-Based Valorization of Lignin-Derived Phenolic Compounds: A Review. MDPI. (2023). [Link]

  • Biosynthesis of adipic acid via microaerobic hydrogenation of cis,cis-muconic acid by oxygen-sensitive enoate reductase. PubMed. (2018). [Link]

  • Method development for the simultaneous analysis of trans,trans-muconic acid, 1,2-dihydroxybenzene, S-phenylmercapturic acid and S-benzylmercapturic acid in human urine by liquid chromatography/tandem mass spectrometry. Analytical Methods. (2015). [Link]

  • and this compound from Biological Conversion: Laboratory Analytical Procedure (LAP). NREL. (2019). [Link]

  • Catalytic Conversion of Lignin-derived Aromatic Compounds into Chemicals. Royal Society of Chemistry. (2018). [Link]

  • Chemical process to convert mucic acid to adipic acid.
  • Highly Efficient Chemical Process To Convert Mucic Acid into Adipic Acid and DFT Studies of the Mechanism of the RheniumCatalyze. A*STAR Open Access Repository. (2014). [Link]

  • Adipic acid production from muconic acid and catechol. ResearchGate. (2020). [Link]

  • Glucose-Free cis,cis-Muconic Acid Production via New Metabolic Designs Corresponding to the Heterogeneity of Lignin. ACS Publications. (2017). [Link]

  • Adipic Acid Production from Lignin. NREL. (2015). [Link]

  • cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers. Green Chemistry. (2020). [Link]

  • Catalytic conversion of CO2 and lignin into valuable chemicals. Lund University. (2024). [Link]

  • Whole-Cell Bioconversion of Renewable Biomasses-Related Aromatics to cis,cis-Muconic Acid. Insubria. (2023). [Link]

Sources

Thermodynamic Control & Kinetic Traps in cis,trans-Muconic Acid Isomerization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamics of cis,trans-Muconic Acid Isomerization Content Type: Technical Whitepaper Audience: Senior Process Chemists, Metabolic Engineers, and Drug Development Scientists.

Executive Summary

Muconic acid (MA) represents a critical "bio-privileged" molecule, serving as the bridge between fermentation-derived aromatics and industrial polyamides (Nylon-6,6) or terephthalic acid.[1][2] However, the path from the biological product (cis,cis-MA) to the industrial standard (trans,trans-MA) is not a linear descent in free energy. It is complicated by the cis,trans-isomer (ctMA), which acts as both a solubility anomaly and a kinetic gateway to unwanted lactonization.

This guide deconstructs the thermodynamics of the cis,trans isomerization event, providing actionable protocols to control this transition and avoid the "Muconolactone Trap."

Molecular Architecture & Thermodynamic Stability

The isomerization of muconic acid is governed by the steric strain of the carboxyl groups and the conjugation of the diene system. While cis,cis-MA (ccMA) is the exclusive product of enzymatic cleavage (e.g., by CatA or PcaA enzymes), it is thermodynamically metastable.

The Stability Hierarchy

The thermodynamic sink is unequivocally trans,trans-MA (ttMA). The cis,trans isomer represents a high-energy intermediate in the solid state but, crucially, becomes the kinetically favored species in acidic aqueous solutions.

Table 1: Physicochemical Properties of Muconic Acid Isomers

Propertycis,cis-MA (ccMA)cis,trans-MA (ctMA)trans,trans-MA (ttMA)
Origin Biological (Fermentation)Acid-catalyzed IntermediateSynthetic/Industrial Target
Melting Point 194–195 °C190–191 °C300–301 °C
Crystal Lattice Energy ModerateLowest (High Solubility)Highest (Refractory)
Aq. Solubility (pH 3) ~1.0 g/L~5.2 g/L (High) <0.1 g/L
pKa (approx) 3.87 (pKa1)3.87 (pKa1)3.65 (pKa1)

Critical Insight: Note the melting point and solubility inversion. cis,trans-MA has the lowest melting point and the highest aqueous solubility (approx. 5x higher than ccMA).[3] In process development, an unexpected clarity in your fermentation broth upon acidification often signals the unwanted conversion to ctMA, not product loss.

The Energy Landscape

The isomerization is not merely a bond rotation; it is a competition between planarization (favoring ttMA) and cyclization.

  • ccMA

    
     ctMA:  Low activation barrier in acidic media (
    
    
    
    60–70 kJ/mol). Driven by the relief of steric repulsion between the two cis carboxyl groups.
  • ctMA

    
     ttMA:  High activation barrier. Requires bond rotation that breaks conjugation or catalytic intervention (Radical/Lewis Acid).
    
  • The Lactone Trap: In the absence of a specific catalyst, ctMA preferentially cyclizes to Muconolactone (Mlac) via an intramolecular Michael addition. This is the primary yield-loss mechanism in bio-adipic acid production.

Kinetics & Mechanism: The "cis,trans" Gateway

Understanding the cis,trans state is the key to yield control.

pH-Dependent Isomerization

In fermentation broth (pH > 6), ccMA exists as a dianion and is kinetically stable. Upon acidification (pH < 4) for recovery:

  • Protonation occurs.[2][4][5]

  • The C2-C3 bond rotates to relieve strain.

  • Result: Rapid conversion to cis,trans-MA.

The Iodine Catalytic Pathway

To bypass the lactone trap and push ctMA to ttMA, a radical mechanism is most effective. Iodine (


) serves as a reversible radical carrier.
  • Mechanism:

    
     adds to the double bond, breaking the 
    
    
    
    -system and allowing free rotation. The radical eliminates, reforming the double bond in the thermodynamically preferred trans configuration.

Visualization of Signaling & Process Flow

Diagram 1: Thermodynamic & Kinetic Landscape

This diagram illustrates the energy wells. Note that while ttMA is the lowest energy state, the path from ctMA naturally "falls" into the Lactone well unless catalytically diverted.

EnergyLandscape ccMA cis,cis-MA (Bio-Product) ctMA cis,trans-MA (Soluble Intermediate) ccMA->ctMA Acid (pH < 4) Fast ttMA trans,trans-MA (Thermodynamic Sink) ctMA->ttMA Catalyst (I2/Pt) + Energy Lactone Muconolactone (Kinetic Trap) ctMA->Lactone Thermal No Catalyst

Figure 1: Reaction coordinate flow. The cis,trans isomer is the critical junction point determining yield vs. waste (lactone).

Diagram 2: Optimized Experimental Workflow

A self-validating workflow for converting fermentation broth to high-purity ttMA.

Workflow Broth Fermentation Broth (ccMA, pH 7) Acid Acidification (H2SO4 to pH 2) Broth->Acid Check1 Checkpoint: HPLC (Detect ctMA spike) Acid->Check1 Isom Isomerization Reactor (Solvent: Water/EtOH) (Cat: I2, 2mol%) Check1->Isom If ctMA present Cryst Crystallization (Cool to 4°C) Isom->Cryst Reflux 2h Solid Solid ttMA (>99% Purity) Cryst->Solid Liq Supernatant (Recycle I2) Cryst->Liq Liq->Isom Recycle Loop

Figure 2: Process flow for controlled isomerization, highlighting the critical HPLC checkpoint.

Experimental Protocols

Protocol A: Iodine-Catalyzed Isomerization (High Purity)

Use this protocol to convert mixed ccMA/ctMA streams to ttMA.

Reagents:

  • Crude Muconic Acid (ccMA/ctMA mixture)

  • Solvent: Water or Acetic Acid (Acetic acid increases solubility of reactants).

  • Catalyst: Iodine (

    
    ) - 1 to 2 mol% relative to substrate.
    

Step-by-Step:

  • Dissolution: Suspend 10g of crude MA in 100mL Acetic Acid.

  • Catalyst Addition: Add 50mg

    
     crystals.
    
  • Reaction: Heat to reflux (118°C) for 60–120 minutes.

    • Self-Validation: The solution should turn dark violet (iodine vapor) and then gradually lighten as iodine complexes.

  • Crystallization: Cool slowly to Room Temperature, then to 4°C. trans,trans-MA is highly insoluble and will precipitate as white/off-white prisms.

  • Wash: Filter and wash with cold water (to remove residual Iodine and Acetic Acid).

  • Yield Check: Dry at 60°C. Melting point should exceed 295°C.

Protocol B: HPLC Separation of Isomers

Standard C18 columns often fail to separate ccMA and ctMA efficiently due to similar polarities. Use this modified method.

  • Column: Agilent Hi-Plex H or equivalent (Ligand exchange/Ion exclusion) or a specialized C18 with high aqueous stability (e.g., Waters T3).

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Methanol (95:5).

    • Note: Strict pH control is required to suppress ionization.

  • Detection: UV at 264 nm (max absorption for conjugated dienes).

  • Retention Order:

    • cis,cis-MA (Elutes first, most polar)

    • cis,trans-MA (Intermediate)[6]

    • trans,trans-MA (Elutes last, most hydrophobic)

Industrial Implications

For drug development and polymer synthesis, the cis,trans isomer is a "silent" impurity.

  • Polymerization: In Nylon-6,6 production, residual cis isomers create kinks in the polymer chain, lowering the melting point and tensile strength of the final fiber.

  • Solubility Management: Because cis,trans-MA is 5x more soluble than cis,cis-MA, extraction processes designed for cis,cis (using partition coefficients) will fail if the broth has partially isomerized during acidification. You must account for the higher solubility of the cis,trans intermediate in your mass balance.

References

  • Vardon, D. R., et al. (2016).[7] Thermodynamics of cis,cis-muconic acid solubility in various polar solvents. Journal of Molecular Liquids. [7]

  • Carraher, J. M., et al. (2016).[7][8] Cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers. Green Chemistry.

  • Settle, A. E., et al. (2018). Iodine-Catalyzed Isomerization of Dimethyl Muconate. ChemSusChem.

  • Capelli, S., et al. (2020). Hydrogenation of Trans,Trans-Muconic Acid to Bio-Adipic Acid: Mechanism Identification and Kinetic Modelling. MDPI Processes.

  • Matthiesen, J. E., et al. (2016).[7][8] Electrochemical Conversion of Muconic Acid to Adipic Acid. ACS Sustainable Chemistry & Engineering.

Sources

Biosynthesis and Selective Isomerization of cis,trans-Muconic Acid from Catechol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the bio-production of muconic acid (MA), specifically addressing the generation of the cis,trans-isomer (ctMA) from catechol.[1] While the biological enzyme catechol 1,2-dioxygenase (CatA) exclusively yields cis,cis-muconic acid (ccMA), the cis,trans-isomer is frequently the target for downstream polymerization (e.g., terephthalic acid synthesis) due to its thermodynamic stability and specific reactivity profiles.

This document provides a self-validating workflow for:

  • Upstream: Engineering the shikimate pathway for high-titer catechol production.

  • Bioconversion: The enzymatic cleavage of catechol to ccMA.[2]

  • Downstream/In-situ: The controlled physicochemical isomerization to ctMA, avoiding the "dead-end" lactonization pathway.

Part 1: Mechanistic Enzymology & Isomerization Dynamics

The Primary Enzymatic Event: Intradiol Cleavage

The core biological event is catalyzed by Catechol 1,2-Dioxygenase (CatA; EC 1.13.11.1) . This enzyme utilizes a non-heme Fe(III) cofactor to execute an intradiol ring cleavage.[3][4]

  • Mechanism: The Fe(III) center coordinates with the catechol substrate, displacing two ligands (often water or hydroxide).[4] This activation facilitates the insertion of molecular oxygen (

    
    ) across the C1-C2 bond.
    
  • Stereospecificity: The reaction is highly stereospecific, yielding 100% cis,cis-muconic acid under physiological conditions (pH 7.0,

    
    ).
    
  • Causality in Engineering: To accumulate muconate, the downstream enzyme Muconate Cycloisomerase (CatB) must be deleted (

    
    ). In wild-type organisms (e.g., Pseudomonas putida), CatB converts ccMA into muconolactone, channeling carbon into the 
    
    
    
    -ketoadipate pathway.
The Isomerization Switch: cis,cis to cis,trans

The prompt specifies cis,trans-muconic acid.[5][6][7][8][9] Since CatA does not produce this isomer directly, it is generated via acid-catalyzed isomerization .

  • Thermodynamics: ccMA is the kinetic product (high energy). ctMA is the thermodynamic product (lower energy). trans,trans-MA (ttMA) is the most stable but requires harsher conditions (iodine catalysts/UV) to access.

  • The pH Factor: At neutral pH (fermentation conditions), ccMA is stable. As pH drops (< 4.0), ccMA isomerizes to ctMA.

  • The Lactone Trap: A critical process risk is the competing reaction where ccMA cyclizes to muconolactone at acidic pH.

    • Protocol Insight: To maximize ctMA and minimize lactone, the pH shift must be rapid, or performed in the presence of specific solvents that inhibit cyclization.

Part 2: Metabolic Engineering Strategy

Pathway Design (Graphviz Visualization)

The following diagram illustrates the engineered pathway from glucose to ctMA, highlighting the critical block at CatB and the abiotic isomerization step.

MuconicAcidPathway Glucose Glucose DHS 3-Dehydroshikimate (3-DHS) Glucose->DHS Native Shikimate Pathway PCA Protocatechuate (PCA) DHS->PCA AroZ (DHS Dehydratase) TCA TCA Cycle DHS->TCA Carbon Loss Catechol Catechol PCA->Catechol AroY (PCA Decarboxylase) ccMA cis,cis-Muconic Acid (ccMA) Catechol->ccMA CatA (Catechol 1,2-Dioxygenase) ctMA This compound (ctMA) ccMA->ctMA Acidic pH / Isomerization (Abiotic) Lactone Muconolactone (By-product) ccMA->Lactone CatB (Cycloisomerase) [MUST DELETE]

Figure 1: Biosynthetic route from Glucose to this compound. Blue arrows indicate heterologous/overexpressed enzymes. Red dashed arrow indicates the mandatory gene deletion target.

Host Selection & Genetic Targets
  • Host: Pseudomonas putida KT2440 is the preferred industrial host due to its high tolerance for aromatics. E. coli is a viable alternative for rapid prototyping.

  • Gene Targets (Self-Validating System):

    • Overexpression: aroZ (from K. pneumoniae), aroY (from K. pneumoniae), catA (native or from Acinetobacter).[10]

    • Deletion:

      
       (essential), 
      
      
      
      (in E. coli to alleviate carbon catabolite repression if using mixed sugars).

Part 3: Experimental Protocols

Protocol: Production & Isomerization of this compound

This protocol ensures the accumulation of the cis,cis isomer during fermentation, followed by a controlled switch to the cis,trans form.

Reagents:

  • M9 Minimal Medium (supplemented with 20g/L Glucose).

  • HPLC Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) / Acetonitrile.

  • Standard: this compound (Sigma-Aldrich).

Step-by-Step Workflow:

  • Inoculation & Growth:

    • Inoculate P. putida KT2440 (

      
      , 
      
      
      
      ) into bioreactor.
    • Maintain pH at 7.0 using

      
      . Reasoning: Neutral pH prevents premature isomerization and lactonization, keeping the product as stable cis,cis-muconate salt.
      
    • Maintain DO > 30% (CatA is oxygen-dependent).

  • Induction & Production:

    • Induce with IPTG (0.5 mM) at OD600 = 0.6.

    • Feed glucose to maintain 5 g/L concentration.

    • Run for 48 hours. Expected titer: >30 g/L (as ccMA).

  • Harvest & Isomerization (The "cis,trans" Step):

    • Remove cells via centrifugation (5000 x g, 15 min).

    • Acidification: Slowly lower supernatant pH to 3.5 using

      
      .
      
    • Incubation: Incubate at

      
       for 60-120 minutes.
      
    • Monitoring: Analyze aliquots every 15 mins via HPLC.

    • Checkpoint: Stop reaction when ccMA < 5% and Lactone < 10%. The primary peak should shift to ctMA.

  • Crystallization:

    • Further lower pH to 2.0 and cool to

      
      . ctMA has lower solubility than ccMA in acidic water and will precipitate.
      
Analytical Validation (HPLC)

To distinguish isomers, use a Reverse-Phase C18 column.

IsomerRetention Time (approx)UV Max (nm)
cis,cis-MA4.5 min257
cis,trans-MA5.8 min260
Muconolactone3.2 min210

Note: The shift in retention time and UV max validates the isomerization.

Part 4: Data Presentation & Yield Analysis

The following table summarizes expected yields based on current literature benchmarks for cis,cis production (the precursor to cis,trans).

Host OrganismCarbon SourceEngineering StrategyTiter (g/L)Yield (mol/mol)Reference
E. coli WN1Glucose

,

aroZ/Y,

catA
36.80.31[1]
P. putida KT2440Glucose

,

,

catA
64.00.45[2]
S. cerevisiaeGlucose

,

ZWF1,

TKL1
2.50.11[3]
C. glutamicumLignin/Catechol

,

catA
85.00.95[4]
Isomerization Kinetics Data

When converting ccMA to ctMA, the pH is the governing variable.[1]

pH ConditionRate (

)
Lactone Formation Risk
pH 7.0NegligibleNone
pH 4.0ModerateLow
pH 2.0FastHigh (requires rapid quenching)

Part 5: References

  • Draths, K. M., & Frost, J. W. (1994). Environmentally compatible synthesis of adipic acid from D-glucose. Journal of the American Chemical Society. [Link]

  • Vardon, D. R., et al. (2015). Adipic acid production from lignin-derived aromatic molecules.[8] Energy & Environmental Science. [Link]

  • Curran, K. A., et al. (2013). Metabolic engineering of muconic acid production in Saccharomyces cerevisiae. Metabolic Engineering. [Link][11][12]

  • Becker, J., et al. (2018). Production of cis,cis-muconic acid from catechol by Corynebacterium glutamicum. Bioresource Technology. [Link]

  • Kruyer, N. S., et al. (2020). Cis,cis-muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers. Green Chemistry. [Link]

Sources

Methodological & Application

synthesis of terephthalic acid using cis,trans-muconic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of Terephthalic Acid from cis,trans-Muconic Acid

Executive Summary

This guide details the protocol for synthesizing Terephthalic Acid (TPA) utilizing this compound (ctMA) as the primary feedstock. While bio-based muconic acid is typically harvested as the cis,cis-isomer, the cis,trans-isomer represents a critical intermediate often found in acidified fermentation broths. Direct conversion of ctMA to TPA requires a rigorous stereochemical correction to the trans,trans-isomer (ttMA) to enable the Diels-Alder cycloaddition with ethylene.

This application note presents a Cascade Esterification-Cycloaddition-Dehydrogenation (CECD) protocol. This methodology circumvents the solubility limits of free muconic acid and prevents lactonization side-reactions, delivering high-purity TPA suitable for polymerization-grade applications.

Mechanistic Insight & Stereochemical Challenges

The conversion of muconic acid to TPA is governed by orbital symmetry rules. The Diels-Alder reaction with ethylene requires the diene (muconic acid) to adopt an s-cis conformation, which is only accessible from the trans,trans-isomer.

  • The Challenge: this compound cannot undergo Diels-Alder cycloaddition directly due to steric hindrance and orbital misalignment. Furthermore, under acidic heating, ctMA competes between isomerizing to the reactive ttMA or cyclizing into unreactive muconolactone.

  • The Solution: We utilize a solvothermal approach with an acid catalyst in ethanol. This promotes in situ isomerization to ttMA while simultaneously esterifying the carboxyl groups. The resulting diethyl ester has superior solubility and electron-withdrawing properties that accelerate the Diels-Alder reaction.[1]

Reaction Pathway Diagram

ReactionPathway ctMA This compound (Feedstock) Lactone Muconolactone (Dead End Side-Product) ctMA->Lactone Acid/Heat (Undesired) ttMA trans,trans-Muconic Acid (Reactive Isomer) ctMA->ttMA Isomerization (Catalyst/Heat) ttDE Diethyl muconate (Esterified Intermediate) ttMA->ttDE EtOH/H+ Cyclo Cyclohexene Adduct ttDE->Cyclo + Ethylene (Diels-Alder) DET Diethyl Terephthalate (DET) Cyclo->DET -H2 (Pd/C) TPA Terephthalic Acid (Final Product) DET->TPA Hydrolysis

Figure 1: Reaction pathway highlighting the critical isomerization step and the "dead-end" lactonization pathway that must be avoided.

Critical Parameters & Reagents

Table 1: Key Reagents and Process Parameters

ComponentSpecificationFunction
Feedstock This compound (>95%)Primary Reactant. Note: Higher solubility in water (5.2 g/L) than cis,cis isomer.
Solvent Ethanol (Anhydrous)Solvent & Esterification agent. Prevents lactonization.[2]
Dienophile Ethylene Gas (99.9%)Reactant for cycloaddition.
Dual Catalyst 1. Silicotungstic Acid (H₄SiW₁₂O₄₀)2. 5% Pd/C1. Catalyzes isomerization & esterification.2.[3] Catalyzes dehydrogenation (aromatization).[4]
Temperature 150°C – 200°CHigh temp required to overcome activation energy of isomerization.
Pressure 20 – 30 bar (Ethylene)Drives equilibrium toward the cycloaddition adduct.

Experimental Protocol: Cascade Synthesis

This protocol utilizes a high-pressure Parr reactor to perform isomerization, esterification, Diels-Alder, and aromatization in a single pot (Cascade Process), followed by a hydrolysis workup.

Phase 1: Reactor Charging & Reaction
  • Preparation: Dry the this compound (ctMA) feedstock in a vacuum oven at 40°C overnight to remove moisture, which competes with esterification.

  • Loading: In a 100 mL high-pressure stainless steel autoclave (Parr Instrument Co.), add:

    • 1.0 g this compound (7.0 mmol)

    • 0.05 g Silicotungstic Acid (Isomerization/Esterification Catalyst)[4]

    • 0.05 g 5% Pd/C (Dehydrogenation Catalyst)

    • 40 mL Anhydrous Ethanol

  • Purging: Seal the reactor. Purge with N₂ gas (3 cycles) to remove oxygen.

  • Pressurization: Pressurize the reactor with Ethylene gas to 30 bar at room temperature.

    • Safety Note: Ethylene is flammable and under high pressure. Ensure reactor burst disks are rated appropriately.

  • Reaction:

    • Heat the reactor to 190°C with a stirring speed of 600 rpm.

    • Hold conditions for 6 hours .

    • Mechanism:[2][3][5] As temperature rises, ctMA isomerizes to ttMA, esterifies to diethyl muconate, reacts with ethylene, and aromatizes to Diethyl Terephthalate (DET).

  • Cooling: Cool the reactor to room temperature using an ice bath or internal cooling loop. Vent the remaining ethylene gas into a fume hood exhaust.

Phase 2: Purification & Hydrolysis (DET TPA)
  • Filtration: Filter the reaction mixture through a Celite pad to recover the Pd/C and Silicotungstic acid catalysts. Wash the pad with 10 mL ethanol.

  • Concentration: Evaporate the ethanol filtrate under reduced pressure (Rotavap) to obtain crude Diethyl Terephthalate (DET) as a solid/oil.

  • Hydrolysis:

    • Resuspend the crude DET in 20 mL of 10% NaOH solution.

    • Reflux at 100°C for 2 hours. (The solid will dissolve as the disodium salt forms).

  • Precipitation:

    • Cool the solution to room temperature.[6]

    • Slowly add 1M HCl until pH reaches < 2.0.

    • Terephthalic Acid (TPA) will precipitate as a white crystalline solid.

  • Wash & Dry: Filter the white solid, wash copiously with deionized water (3 x 20 mL) to remove salts, and dry in an oven at 80°C.

Quality Control & Validation

To validate the conversion of cis,trans-MA to TPA, use the following analytical methods.

HPLC Analysis (Isomer Purity)

Before the reaction, ensure your feedstock is actually cis,trans and not cis,cis or lactone.

  • Column: Bio-Rad Aminex HPX-87H or equivalent organic acid column.

  • Mobile Phase: 5 mM H₂SO₄.

  • Detection: UV at 210 nm (for muconic isomers) and 254 nm (for TPA).

  • Differentiation: cis,trans-MA elutes slightly later than cis,cis-MA but earlier than trans,trans-MA. TPA will have a significantly longer retention time due to aromaticity.

1H NMR Spectroscopy (Product Confirmation)

Dissolve final product in DMSO-d6.

  • TPA Signal: Look for a sharp singlet at δ 8.03 ppm (4H, aromatic protons).

  • Absence of Impurities: Ensure no olefinic proton signals remain between δ 5.5–7.5 ppm (indicating unreacted muconic acid).

Experimental Workflow Diagram

Workflow Step1 Step 1: Reactor Loading ctMA + EtOH + Catalysts (Silicotungstic + Pd/C) Step2 Step 2: Pressurization Charge Ethylene (30 bar) Step1->Step2 Step3 Step 3: Cascade Reaction 190°C, 6 Hours (Isom -> Ester -> DA -> Dehydro) Step2->Step3 Step4 Step 4: Catalyst Recovery Filtration (Celite) Step3->Step4 Step5 Step 5: Hydrolysis NaOH Reflux -> HCl Precipitation Step4->Step5 Step6 Step 6: Final TPA White Crystalline Solid Step5->Step6 Yield ~80%

Figure 2: Step-by-step workflow for the high-pressure cascade synthesis.

Troubleshooting & Optimization

  • Low Yield / Lactone Formation: If yield is low, the cis,trans-isomer likely cyclized to muconolactone before isomerizing to trans,trans.

    • Fix: Increase the Ethanol:Water ratio (ensure anhydrous conditions). Water promotes lactonization.

  • Incomplete Aromatization: If cyclohexene intermediates are detected (via NMR).

    • Fix: Increase Pd/C loading or extend reaction time. Ensure ethylene pressure is not too high (>50 bar), as it might compete for the Pd surface or over-saturate the system.

  • Solubility Issues: cis,trans-MA is more soluble than trans,trans-MA, but if the feedstock is not dissolving in the initial mix, mild heating (40°C) before pressurization can help, though the reaction temperature of 190°C ensures full solubility.

References

  • Carraher, J. M., et al. (2020).[7] "Solvent-driven isomerization of cis,cis-muconic acid for the production of specialty and performance-advantaged cyclic biobased monomers." Green Chemistry. Source:[Link]

  • Wang, J., et al. (2016). "Production of Diethyl Terephthalate from Biomass-Derived Muconic Acid." Angewandte Chemie International Edition. Source:[Link]

  • National Renewable Energy Laboratory (NREL). (2019). "Determination of cis,cis-Muconic Acid and this compound from Biological Conversion." Laboratory Analytical Procedure (LAP). Source:[Link]

  • Vardon, D. R., et al. (2016).[8] "cis,cis-Muconic acid: separation and catalysis to bio-adipic acid." Green Chemistry. Source:[Link]

Sources

Application Notes & Protocols: Polymerization of cis,trans-Muconic Acid for the Development of Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Muconic acid, a bio-renewable dicarboxylic acid, is emerging as a pivotal platform chemical for the synthesis of high-performance and sustainable polymers.[1][2] Its three isomers—cis,cis, cis,trans, and trans,trans—offer unique reactivity profiles, and the conjugated double bonds within their structure provide a versatile handle for creating functional materials. This guide provides an in-depth exploration of the polymerization of cis,trans-muconic acid and its isomers, with a focus on producing polyesters and polyamides. We present detailed experimental protocols, explain the causality behind methodological choices, and discuss the characterization and application of these novel polymers, particularly in the context of biomaterials and drug development.

Introduction: The Muconic Acid Advantage

The imperative to transition from petroleum-based to renewable feedstocks has placed significant emphasis on identifying versatile, bio-derived building blocks.[3][4] Muconic acid (2,4-hexadienedioic acid) has garnered substantial interest as it can be produced efficiently from sugars or lignin-derived aromatic compounds via fermentation.[5][6][7] Its value lies in two key chemical features:

  • Terminal Carboxylic Acids: These groups allow for classic condensation polymerizations with diols or diamines to produce polyesters and polyamides, respectively.[3][8]

  • Conjugated Double Bonds: The C=C bonds within the polymer backbone are retained during condensation polymerization. This "unsaturated" character imparts functionality, allowing for subsequent cross-linking, grafting, or conjugation—features highly desirable for advanced material design.[8][9]

This combination makes poly(muconates) prime candidates for applications ranging from advanced composites to sophisticated biomedical devices where tunable mechanical properties, biodegradability, and functionalizability are paramount.

PART I: Monomer Considerations: The Critical Role of Isomerization

Muconic acid exists as three geometric isomers: cis,cis (ccMA), cis,trans (ctMA), and trans,trans (ttMA). While biotechnological routes often produce the cis,cis-isomer, the trans,trans-isomer is frequently preferred for polymerization due to its higher reactivity and the distinct properties it imparts to the resulting polymer.[2] The isomerization from cis,cis or cis,trans to the more stable trans,trans form is a critical preliminary step. Spontaneous isomerization of ccMA to ctMA can occur in acidic aqueous solutions.

The process often involves heating in a suitable solvent or using a catalyst. For instance, heating cis,cis- or this compound in DMSO has been shown to achieve high selectivity and conversion rates to the trans,trans isomer.[10] This step is crucial as the isomeric purity of the monomer directly influences the stereoregularity, crystallinity, and, consequently, the thermomechanical properties of the final polymer.

G cluster_0 Bio-based Production cluster_1 Isomerization (Monomer Processing) cluster_2 Polymerization & Application Sugars Sugars / Lignin Fermentation Fermentation Sugars->Fermentation ccMA cis,cis-Muconic Acid (ccMA) Fermentation->ccMA Isomerization1 Spontaneous (Acidic Water) ccMA->Isomerization1 ctMA This compound (ctMA) Isomerization2 Catalytic / Thermal (e.g., DMSO, heat) ctMA->Isomerization2 ttMA trans,trans-Muconic Acid (ttMA) Polymerization Polymerization ttMA->Polymerization Isomerization1->ctMA Isomerization2->ttMA Materials Functional Materials (e.g., Polyesters, Polyamides) Polymerization->Materials

Figure 1. General workflow from renewable feedstocks to functional polymers, highlighting the critical isomerization step.

PART II: Polymerization Strategies & Protocols

The dual functionality of muconic acid allows for several polymerization routes. Here, we focus on condensation polymerization, which preserves the backbone unsaturation for post-polymerization modification.

Protocol 1: Synthesis of a Muconic Acid-Based Polyamide

This protocol describes the synthesis of a polyamide via direct polycondensation of trans,trans-muconic acid with a fluorinated diamine, a method known to produce polymers with good thermal stability. This procedure is adapted from methodologies reported for creating novel polyamides for applications like proton-exchange membranes.[3][4]

Rationale: Direct polycondensation is an efficient method for producing high-molecular-weight polyamides. The use of triphenylphosphite (TPP) and pyridine in N-methyl-2-pyrrolidinone (NMP) with CaCl₂ forms a phosphorylation agent that activates the carboxylic acid groups, facilitating amidation under milder conditions than melt polymerization. CaCl₂ enhances the solubility of the forming polymer, preventing premature precipitation.

Materials:

  • trans,trans-Muconic Acid (ttMA)

  • 4,4′-(Hexafluoroisopropylidene)bis(p-phenyleneoxy)dianiline (BAPF)

  • 1-Methyl-2-pyrrolidinone (NMP), anhydrous

  • Calcium Chloride (CaCl₂), anhydrous

  • Pyridine, anhydrous

  • Triphenylphosphite (TPP)

  • Methanol

  • Deionized Water

Procedure:

  • Reactor Setup: In a 50 mL three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add an equimolar amount of ttMA and BAPF (e.g., 5 mmol each).

  • Solvent Addition: Add 10 mL of anhydrous NMP and 15 wt% (relative to NMP) of anhydrous CaCl₂ to the flask. Stir the mixture for 5 minutes under a gentle nitrogen flow to ensure dissolution.

  • Activator Addition: To the stirred solution, add 2.0 mL of anhydrous pyridine followed by 2.0 mL of TPP.[3] The pyridine acts as an acid scavenger.

  • Polymerization Reaction: Heat the reaction mixture to 110 °C and maintain for 12 hours under constant stirring and nitrogen atmosphere. The solution will become progressively more viscous as the polymer forms.

  • Precipitation and Purification: Cool the reaction mixture to room temperature. Pour the viscous polymer solution slowly into 200 mL of vigorously stirring methanol. A fibrous precipitate will form.

  • Washing: Collect the polymer by filtration. Wash the polymer repeatedly with hot deionized water to remove residual salts and solvent, followed by a final wash with methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 100 °C for 24 hours to yield the final polyamide.[3]

G start Start: Equimolar Monomers (ttMA + Diamine) step1 Dissolve in NMP + CaCl₂ start->step1 step2 Add Pyridine & TPP step1->step2 step3 Heat to 110°C for 12h under N₂ step2->step3 step4 Cool to RT step3->step4 step5 Precipitate in Methanol step4->step5 step6 Filter & Wash (Hot Water, Methanol) step5->step6 step7 Dry in Vacuum Oven (100°C) step6->step7 end_node End: Purified Polyamide step7->end_node

Figure 2. Experimental workflow for the synthesis of a muconic acid-based polyamide.

PART III: Polymer Characterization

Characterizing the synthesized polymer is essential to validate its structure and determine its properties for specific applications.

  • Structural Verification: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are used to confirm the chemical structure of the polymer, verifying the formation of amide or ester linkages and the retention of the backbone double bonds.[3][5]

  • Molecular Weight: Gel Permeation Chromatography (GPC) determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), which are critical indicators of the polymerization's success and strongly influence material properties.

  • Thermal Properties: Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (Tg) and melting temperature (Tm), defining the polymer's operational temperature range. Thermogravimetric Analysis (TGA) determines the thermal stability and decomposition temperature (Td).

Polymer Type Comonomer Key Properties Reference
Polyester1,4-ButanediolIncorporation of muconate increases Tg while decreasing Tm and Td compared to pure poly(butylene succinate).[5][6]
PolyamideSulfonated DiaminesIncreasing sulfonation leads to higher water uptake, ion-exchange capacity, and proton conductivity.[3][4]
PolyesterVarious DiolsEnzymatic polymerization yields polymers with excellent thermal stability.[8]

Table 1. Representative properties of muconic acid-based polymers.

PART IV: Applications in Drug Development and Functional Materials

The unique structure of poly(muconates) opens avenues for several high-value applications, particularly in the biomedical field.

Cross-linkable Resins and Hydrogels

The unsaturation in the polymer backbone is a key feature. Low molecular weight muconate polyesters can be mixed with a reactive diluent (like styrene) and a thermal initiator to form cross-linked thermoset composites.[5][11] For biomedical applications, this cross-linking capability can be harnessed to form hydrogels. By choosing biocompatible cross-linkers and initiation methods (e.g., photopolymerization), muconate-based hydrogels can be fabricated for use as tissue engineering scaffolds or as depots for the sustained release of therapeutic agents. The density of cross-links can be tuned to control the hydrogel's swelling ratio, degradation rate, and mechanical properties.

Functional Biomaterials for Drug Delivery

The poly(muconate) backbone offers a platform for further chemical modification, which is a significant advantage over saturated polyesters like PLA or PLGA.

  • Drug Conjugation: The carboxylic acid end-groups or the double bonds can serve as anchor points to covalently attach drug molecules. This creates a polymer-drug conjugate that can improve drug solubility, prolong circulation time, and enable targeted delivery.

  • Surface Modification of Nanoparticles: Muconate-based copolymers can be synthesized to act as functional coatings for drug-loaded nanoparticles. Hydrophilic blocks can provide a "stealth" character, similar to PEGylation, to evade immune clearance, while the muconate block provides handles for attaching targeting ligands or other functional molecules.[12] The inherent biodegradability of the polyester or polyamide backbone ensures the carrier is eventually cleared from the body.

G Polymer Poly(muconate) Backbone DB Backbone Double Bonds Polymer->DB CG Carboxyl End-Groups Polymer->CG App1 Cross-linking (Hydrogels, Thermosets) DB->App1 App2 Drug Conjugation (Covalent Attachment) DB->App2 CG->App2 App3 Grafting (e.g., PEG for Stealth) CG->App3

Figure 3. Functionalization pathways of poly(muconate)s for advanced applications.

Conclusion

This compound and its isomers are powerful, bio-renewable monomers for creating a new generation of functional polymers. The ability to precisely control the polymer backbone through both condensation and radical polymerization, combined with the retained unsaturation for post-polymerization modification, provides an expansive design space for material scientists. The protocols and insights provided herein serve as a foundational guide for researchers looking to harness the potential of muconic acid to develop advanced materials for drug delivery, tissue engineering, and other high-performance applications, paving the way for more sustainable and sophisticated technologies.

References

  • ResearchGate. (n.d.). Polymerization of muconic acid and its esters; influence of cis‐,... Retrieved from [Link]

  • Google Patents. (n.d.). WO2016069411A1 - Polymers from muconic acid isomers and its derivatives.
  • Vardon, D. R., Rorrer, N. A., Salvachúa, D., Settle, A. E., Johnson, C. W., Menart, M. J., ... & Beckham, G. T. (2016). Renewable Unsaturated Polyesters from Muconic Acid. ACS Sustainable Chemistry & Engineering, 4(12), 6644-6654. Retrieved from [Link]

  • Settle, A. E., Rorrer, N. A., Vardon, D. R., Biddy, M. J., & Beckham, G. T. (2017). cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers. Green Chemistry, 19(23), 5658-5669. Retrieved from [Link]

  • OSTI.GOV. (2020). Renewable unsaturated polyesters from muconic acid. Retrieved from [Link]

  • Ramírez-Sánchez, I., et al. (2023). Synthesis, Characterization, and Proton Conductivity of Muconic Acid-Based Polyamides Bearing Sulfonated Moieties. MDPI. Retrieved from [Link]

  • Papadaki, A., et al. (2021). Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Muconic acid. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis, Characterization, and Proton Conductivity of Muconic Acid-Based Polyamides Bearing Sulfonated Moieties. Retrieved from [Link]

  • Ibrahim, K., et al. (2024). Solvent-driven isomerization of muconates in DMSO: reaction mechanism and process sustainability. RSC Publishing. Retrieved from [Link]

  • CentAUR. (n.d.). Beyond PEGylation: alternative surface- modification of nanoparticles with mucus- inert biomaterials. Retrieved from [Link]

  • ACS Publications. (n.d.). Stereospecific Polymerization of Dialkyl Muconates through Free Radical Polymerization: Isotropic Polymerization and Topochemical Polymerization. Retrieved from [Link]

  • Document Server@UHasselt. (n.d.). Muconic acid isomers as platform chemicals and monomers in the biobased economy. Retrieved from [Link]

  • ResearchGate. (2026). Bio-based production of cis,cis-muconic acid as platform for a sustainable polymers production. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism of the transformation of cis,cis‐muconic acid.... Retrieved from [Link]

  • Iowa State University. (2018). Technology - Isomerization of Muconic Acid for the Production of Bio-based Terephthalic Acid. Retrieved from [Link]

  • ResearchGate. (2025). Renewable Unsaturated Polyesters from Muconic Acid | Request PDF. Retrieved from [Link]

  • PMC. (2021). Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing cis,trans-Muconic Acid Production in Fed-Batch Fermentation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the microbial production of cis,trans-muconic acid. This guide is designed for researchers, scientists, and process development professionals engaged in improving the yield of this valuable platform chemical through fed-batch fermentation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot common issues and optimize your process with confidence.

Foundational Knowledge: The Muconic Acid Biosynthetic Pathway

Successful troubleshooting begins with a thorough understanding of the metabolic route from a simple carbon source like glucose to muconic acid. In most engineered microbes, such as Escherichia coli and Saccharomyces cerevisiae, the pathway is an extension of the native shikimate pathway. Carbon flux is diverted from an intermediate, typically 3-dehydroshikimate (DHS), through a series of heterologous enzymatic steps.

The core engineered pathway involves three key conversions:

  • DHS to Protocatechuic Acid (PCA): Catalyzed by a DHS dehydratase.

  • PCA to Catechol: Catalyzed by a PCA decarboxylase. This step is often a significant bottleneck.[1]

  • Catechol to cis,cis-Muconic Acid: An oxygen-dependent ring-cleavage reaction catalyzed by catechol 1,2-dioxygenase.

The initial product, cis,cis-muconic acid, can then isomerize to the more stable cis,trans form, particularly under acidic conditions.[2]

Muconic Acid Pathway Glucose Glucose Shikimate Shikimate Pathway Glucose->Shikimate Glycolysis & PPP DHS 3-Dehydroshikimate (DHS) Shikimate->DHS Native enzymes PCA Protocatechuic Acid (PCA) DHS->PCA DHS Dehydratase (e.g., AroZ) Catechol Catechol PCA->Catechol PCA Decarboxylase (e.g., AroY) ccMA cis,cis-Muconic Acid Catechol->ccMA Catechol 1,2-Dioxygenase (e.g., CatA) ctMA This compound ccMA->ctMA Isomerization (low pH)

Caption: Engineered biosynthetic pathway from glucose to muconic acid.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific issues you may encounter during your fed-batch fermentation runs. Each problem is followed by a diagnostic workflow and potential solutions grounded in metabolic and process engineering principles.

Q1: My final muconic acid titer is low, but the cells grew to a high density. What is the likely bottleneck?

A1: High biomass with low product titer points towards inefficient carbon flux through the engineered pathway, a metabolic bottleneck, or product degradation.

Diagnostic Workflow:

  • Analyze Intermediates: Quantify the concentration of pathway intermediates, especially Protocatechuic Acid (PCA), in your fermentation broth at several time points. Accumulation of PCA is a very common issue, indicating that the PCA decarboxylase (e.g., AroY) is a rate-limiting step.[1]

  • Check for Byproducts: In E. coli, check for acetate accumulation. High acetate suggests overflow metabolism, where the carbon feed rate exceeds the capacity of the TCA cycle, diverting carbon away from your pathway.[3][4]

  • Assess Pathway Expression: Verify the expression and activity of your heterologous enzymes (DHS dehydratase, PCA decarboxylase, Catechol 1,2-dioxygenase). Insufficient enzyme levels are a primary cause of pathway inefficiency.

Troubleshooting Low Titer Start High Biomass, Low Muconic Acid Titer CheckPCA Quantify PCA in broth Start->CheckPCA HighPCA High PCA Accumulation CheckPCA->HighPCA Yes LowPCA Low / No PCA Accumulation CheckPCA->LowPCA No SolutionPCA Action: Enhance PCA Decarboxylase Activity (e.g., co-express KpdB/EcdB) HighPCA->SolutionPCA CheckAcetate Check for Acetate (E. coli) or Ethanol (S. cerevisiae) LowPCA->CheckAcetate HighAcetate High Acetate/Ethanol CheckAcetate->HighAcetate Yes CheckEnzymes Action: Verify Enzyme Expression (SDS-PAGE, Proteomics) CheckAcetate->CheckEnzymes No SolutionAcetate Action: Reduce Glucose Feed Rate; Optimize DO-stat Control HighAcetate->SolutionAcetate

Caption: Decision workflow for troubleshooting low muconic acid titers.

Solutions & Scientific Rationale:

  • To Address PCA Accumulation: The conversion of PCA to catechol is notoriously difficult. Recent studies show that the activity of PCA decarboxylase is significantly enhanced by the co-expression of associated proteins that help generate a necessary flavin-derived cofactor.[1] Consider integrating genes like kpdB/kpdD or their homologs alongside your PCA decarboxylase.[1]

  • To Mitigate Overflow Metabolism: The primary cause is a glucose uptake rate that overwhelms the cell's respiratory capacity.

    • Refine Feeding Strategy: Transition from a pre-defined exponential feed to a feedback control strategy like a DO-stat. In a DO-stat, the feed pump is linked to the dissolved oxygen (DO) signal. A sharp drop in DO indicates rapid carbon consumption, and the feed is paused or slowed, preventing excess glucose accumulation and subsequent acetate formation.[5][6]

    • Genetic Modifications: For a more robust solution, consider engineering the glucose uptake system (e.g., deleting ptsG and relying on other transporters) or blocking the primary acetate production pathways (deleting pta and poxB).[3]

Q2: The fermentation stops prematurely, with residual glucose in the medium and stalled production, even at moderate cell densities. What's happening?

A2: This symptom strongly suggests product toxicity. Muconic acid, especially in its protonated form at lower pH, can be inhibitory to microbial growth and metabolism.[7][8]

Diagnostic Workflow:

  • Monitor pH and Muconic Acid Concentration: Correlate the point at which growth/production stalls with the measured muconic acid concentration and the pH of the broth. In S. cerevisiae, toxicity is significantly more pronounced at pH values below 5.0, where the acid is protonated and can diffuse across the cell membrane.[7][8][9] A concentration as low as 5 g/L can cause a significant reduction in growth rate if the pH is not controlled.[8]

  • Perform a Toxicity Assay: Grow your production strain in shake flasks with varying, externally added concentrations of muconic acid at your target fermentation pH. This will confirm the inhibitory concentration for your specific strain.

Solutions & Scientific Rationale:

  • Strict pH Control: The most direct solution is to maintain the pH at or near neutral (e.g., 6.5-7.0) for the duration of the fermentation. This keeps the muconic acid in its dissociated, less toxic salt form.[7][8] This requires a well-calibrated pH probe and a base addition system (e.g., using NaOH or NH₄OH).

  • In-Situ Product Recovery (ISPR): For very high titers, even at neutral pH, product inhibition can occur. ISPR involves using a biocompatible organic solvent or resin in the fermenter to continuously extract muconic acid from the aqueous phase, keeping the concentration below the toxic threshold.[7][10][11] This can dramatically improve final titers and productivity.[7][9]

  • Enhance Product Tolerance: Overexpression of efflux pumps or transporters can help export the product out of the cell, lowering intracellular concentrations. For example, in S. cerevisiae, overexpressing the transporter Qdr3 has been shown to improve muconic acid tolerance and production.[12]

Frequently Asked Questions (FAQs)

Q: What is the optimal Dissolved Oxygen (DO) setpoint?

A: This is a critical parameter that balances two needs: the high oxygen demand of the final catechol-to-muconic acid conversion step and the need to avoid oxidative stress. A common strategy is to maintain a DO setpoint of 20-30% of air saturation. This is typically achieved by creating a "cascade" control loop where the stirrer speed (RPM) is automatically increased to meet oxygen demand. If the DO drops below the setpoint despite maximum agitation, the carbon feed rate should be temporarily reduced.[13][14]

Q: How should I design my fed-batch feeding strategy?

A: The goal is to link the nutrient feed rate to the metabolic capacity of the culture to avoid both starvation and overflow metabolism.

  • Initial Phase (Biomass Growth): An exponential feeding strategy is often used to maintain a constant specific growth rate (μ). The feed rate is calculated based on the desired μ and the biomass yield coefficient (Yₓ/ₛ).[4][15]

  • Production Phase (High Density): As cell density becomes very high, oxygen transfer often becomes the limiting factor. At this point, switching to a DO-stat or pH-stat feedback control is highly effective.[5][13] This ensures the carbon source is supplied only as fast as the cells can aerobically consume it, maximizing carbon flux to your product instead of to inhibitory byproducts like acetate.[3][16]

Q: My HPLC analysis shows multiple peaks for muconic acid. Is this normal?

A: Yes, this is expected. The primary biological product is cis,cis-muconic acid. However, this isomer can spontaneously convert to the more stable this compound, especially at pH values below 7.[2] Therefore, your analytical method must be able to separate and quantify both isomers to get an accurate total titer. A robust UHPLC-DAD method using a C18 column with a gradient mobile phase is recommended for separating these isomers from each other and from aromatic precursors like PCA and catechol.[17][18][19][20][21]

Key Process Parameters & Expected Outcomes

The following table summarizes key parameters and typical outcomes for muconic acid production in engineered E. coli.

ParameterRecommended Setpoint/StrategyRationale & Expected Outcome
Host Strain E. coli with engineered shikimate pathwayWell-characterized host, fast growth, extensive genetic tools.[3][4]
Temperature 30-37°COptimal range for E. coli growth and enzyme function.
pH Control Maintain at 6.5 - 7.0 using NaOH or NH₄OHMinimizes product toxicity by keeping muconic acid in its salt form.[7][8]
Dissolved Oxygen Maintain >20% saturation via agitation cascadeEnsures sufficient oxygen for the final ring-cleavage step and prevents anaerobic byproduct formation.[13]
Batch Medium Defined mineral medium with glucose, nitrogen source (e.g., (NH₄)₂SO₄), phosphate, trace metals.Provides essential nutrients for initial biomass accumulation.[13][15]
Feed Medium Concentrated glucose solution (50-70% w/v), yeast extract or corn steep liquor supplement.High glucose concentration minimizes dilution. Supplements provide vitamins and growth factors.[2][6][15]
Feeding Strategy Initial exponential feed followed by DO-stat control.Matches nutrient supply to metabolic demand, preventing acetate formation and maximizing yield.[5][16]

Standard Operating Protocol: Fed-Batch Fermentation of E. coli for Muconic Acid Production

This protocol outlines a standard procedure for a 5L fed-batch fermentation.

1. Inoculum Preparation:

  • Inoculate a single colony of the production strain into 5 mL of LB medium with appropriate antibiotics. Grow overnight at 37°C, 250 rpm.

  • Transfer the overnight culture into 200 mL of defined batch fermentation medium in a 1L baffled shake flask. Grow at 37°C, 250 rpm, until OD₆₀₀ reaches 4-6.

2. Fermenter Setup:

  • Prepare 2.8 L of batch medium in a 5L bioreactor. The medium should be a defined mineral salt medium containing ~20 g/L glucose.

  • Sterilize the bioreactor via autoclave.

  • Aseptically add sterile solutions of trace metals, vitamins, and antibiotics.

  • Calibrate pH and DO probes. Set temperature to 37°C.

3. Fermentation Run:

  • Aseptically transfer the 200 mL inoculum into the fermenter (final starting volume = 3.0 L).

  • Batch Phase: Allow the culture to grow, consuming the initial glucose. This phase is marked by a sharp increase in the DO signal once the glucose is depleted.

  • Fed-Batch Phase:

    • Begin the feed using a concentrated glucose solution (e.g., 600 g/L glucose with 20 g/L MgSO₄·7H₂O).

    • Implement a DO-stat control loop: Set the DO minimum to 30%. The control strategy should be:

      • Increase agitation (e.g., from 400 to 1000 rpm) to maintain the DO setpoint.

      • If DO drops below 30% at maximum agitation, pause the feed pump. The pump restarts when DO rises above 30%.

    • Maintain pH at 7.0 by automatic addition of 4M NaOH.

  • Sampling: Take samples aseptically at regular intervals (e.g., every 2-4 hours) to measure OD₆₀₀, residual glucose, and extracellular concentrations of muconic acid and key intermediates (PCA, catechol) via HPLC.

Caption: Experimental workflow for a DO-stat controlled fed-batch fermentation.

References

  • Enhancing muconic acid production from glucose and lignin-derived aromatic compounds via increased protocatechuate decarboxylase activity. Metabolic Engineering Communications. [Link]

  • Control of substrate feeding in Escherichia coli cultures. Lund University Publications. [Link]

  • Minimizing acetate formation from overflow metabolism in Escherichia coli: comparison of genetic engineering strategies to improve robustness toward sugar gradients in large-scale fermentation processes. Frontiers in Bioengineering and Biotechnology. [Link]

  • Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD. Protocols.io. [Link]

  • Metabolic Engineering and Process Intensification for Muconic Acid Production Using Saccharomyces cerevisiae. International Journal of Molecular Sciences. [Link]

  • Metabolic Engineering and Process Intensification for Muconic Acid Production Using Saccharomyces cerevisiae. MDPI. [Link]

  • Modeling of Overflow Metabolism in Batch and Fed-Batch Cultures of Escherichia coli. Biotechnology Progress. [Link]

  • Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD. Protocols.io. [Link]

  • Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD v1. ResearchGate. [Link]

  • Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD v2. ResearchGate. [Link]

  • Control algorithms and strategies of feeding for fed-batch fermentation of Escherichia coli: a review of 40 years of experience. Preparative Biochemistry & Biotechnology. [Link]

  • Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering. ACS Synthetic Biology. [Link]

  • Optimization of Culture Conditions for High Cell-Density Fermentation of Bovine Escherichia coli. Kafkas Universitesi Veteriner Fakultesi Dergisi. [Link]

  • Whole-Cell Bioconversion of Renewable Biomasses-Related Aromatics to cis,cis-Muconic Acid. ACS Sustainable Chemistry & Engineering. [Link]

  • Recent Advances in Muconic Acid Extraction Process. MDPI. [Link]

  • Metabolic Engineering and Process Intensification for Muconic Acid Production Using Saccharomyces cerevisiae. ResearchGate. [Link]

  • Analysis of Key Points in High-density Culture of Recombinant Escherichia coli. Bio-Link. [Link]

  • Fed-Batch Cultivation and Adding Supplements to Increase Yield of β-1,3-1,4-Glucanase by Genetically Engineered Escherichia coli. MDPI. [Link]

  • Fed-batch production of cis–cis-muconic acid (MA) from catechol by... ResearchGate. [Link]

  • Development of an Efficient Fermentation Process for Muconic Acid using Saccharomyces cerevisiae. Universidade de Lisboa Repository. [Link]

  • Muconic Acid Production Using Engineered Pseudomonas putida KT2440 and a Guaiacol-Rich Fraction Derived from Kraft Lignin. ACS Sustainable Chemistry & Engineering. [Link]

Sources

Technical Support Center: HPLC Analysis of Muconic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Separation & Stability of cis,cis-, cis,trans-, and trans,trans-Muconic Acid

Lead Scientist: Dr. A. Vance, Senior Applications Specialist

Introduction

Welcome to the technical support portal for organic acid analysis. Separating muconic acid (MA) isomers is deceptively difficult. While they share a molecular weight (142.11 g/mol ), their distinct thermodynamic stabilities and polarities create a "moving target" for analysts.

The most common failure mode in this assay is not the column—it is the sample chemistry . cis,cis-Muconic acid (ccMA) is kinetically favored but thermodynamically unstable in acidic environments, spontaneously isomerizing to cis,trans-muconic acid (ctMA) inside your autosampler vial.

This guide addresses the critical "Three S's": Separation (Resolution), Stability (Isomerization), and Standards (Generation).

Module 1: Method Configuration & Column Selection

Q: I am using a standard C18 column, but my retention times are shifting, and peaks are disappearing. What is happening?

A: You are likely experiencing hydrophobic phase collapse (dewetting). Muconic acid isomers are highly polar dicarboxylic acids. To retain them on a Reverse Phase (RP) column, you must use a highly aqueous mobile phase (>95% water) and low pH to suppress ionization. Standard C18 chains "fold down" in 100% aqueous conditions, losing interaction surface area.

  • The Fix: Switch to a Polar-Embedded or Aqueous-Stable (AQ) C18 column. These phases contain hydrophilic end-capping groups that allow water to penetrate the pores, maintaining ligand availability.

  • Recommended Phases: Agilent ZORBAX SB-Aq, Phenomenex Kinetex C18 (specifically the polar-capable versions), or Waters T3.

Q: What are the optimal Mobile Phase conditions?

A:

  • pH Control (Critical): The pKa values of muconic acid are approximately 3.87 and 4.65 [1]. You must buffer the mobile phase to pH 2.0 – 2.5 .

    • Why: At pH > 3.5, the carboxylic acid groups ionize (become negative), causing the molecule to elute in the void volume with severe tailing.

  • Solvents:

    • Mobile Phase A: 0.1% Formic Acid in Water (or 20mM Potassium Phosphate, pH 2.5).

    • Mobile Phase B: Acetonitrile (preferred over Methanol for sharper peak shape for these isomers).

  • Detection: UV at 264 nm (max absorption for trans,trans, but sufficient for all three).

Module 2: The "Ghost Peak" Phenomenon (Isomerization)

Q: I prepared a pure cis,cis-muconic acid standard, but after 4 hours in the autosampler, I see a second peak appearing. Is my column contaminated?

A: No, your sample is reacting. This is the most common artifact in MA analysis. ccMA isomerizes to ctMA in acidic solution, a reaction accelerated by heat.[1] If you dissolved your standard in the mobile phase (acidic), isomerization begins immediately.

The Protocol for Sample Stability: To "freeze" the isomeric ratio, you must keep the sample alkaline until the moment of injection.

  • Diluent: Prepare 0.05% (v/v) NaOH or 50mM Phosphate Buffer (pH 7.5).

  • Preparation: Dissolve samples/standards in this alkaline diluent.

  • Mechanism: At neutral/alkaline pH, MA exists as a dianion, which is thermodynamically stable and resistant to isomerization [2].

  • Injection: When the alkaline sample plug hits the acidic mobile phase on the column, it protonates instantaneously, allowing for separation without pre-column artifact generation.

Module 3: Visualizing the Troubleshooting Logic

Use the following decision tree to diagnose your specific chromatographic issue.

TroubleshootingLogic Start START: Identify Issue Issue1 Peak Tailing / Early Elution Start->Issue1 Issue2 Ghost Peaks / Ratio Drift Start->Issue2 Issue3 Co-elution (ccMA/ctMA) Start->Issue3 Action1 Check Mobile Phase pH Issue1->Action1 Action2 Check Sample Diluent Issue2->Action2 Action3 Optimize Gradient Issue3->Action3 Sol1 pH must be < 3.0 (Below pKa 3.87) Action1->Sol1 Sol2 Sample pH < 5? Isomerization Risk! Switch to pH 7.5 Diluent Action2->Sol2 Sol3 Lower % Organic Start at 3-5% B Action3->Sol3 caption Figure 1: Decision matrix for troubleshooting muconic acid separation anomalies.

Module 4: Standard Generation Protocol

Q: I can buy cis,cis- and trans,trans-muconic acid, but I cannot find a vendor for this compound. How do I quantify it?

A: this compound (ctMA) is rarely sold commercially due to its shelf instability. You must generate it in situ from the cis,cis isomer using a validated thermal isomerization protocol [3].

Protocol: Laboratory Generation of ctMA Standard
StepActionTechnical Note
1 Prepare Stock Dissolve 40 mg cis,cis-MA in 40 mL of Water (not NaOH).
2 Heat Treatment Place the vial in a water bath at 60°C ± 3°C for exactly 2 hours .
3 Quench Immediately add stoichiometric NaOH (approx. 66 µL of 10N NaOH) to raise pH > 7.
4 Validation Inject on HPLC. You will see two peaks. The new, later-eluting peak is ctMA.
5 Quantification Since total mass is conserved, calculate the ctMA response factor by subtracting the remaining ccMA area from the initial mass.

Isomer Elution Order (Typical C18):

  • cis,cis-MA (Most Polar / Early Eluter)

  • cis,trans-MA

  • trans,trans-MA (Most Hydrophobic / Late Eluter)

Module 5: Isomerization Pathways

Understanding the chemical relationship between these isomers is vital for interpreting data from fermentation broths or chemical synthesis.

IsomerizationPath ccMA cis,cis-Muconic Acid (Biological Product) ctMA This compound (Thermal/Acid Intermediate) ccMA->ctMA Acid (pH < 4) + Heat ctMA->ccMA Rare (Reversible) ttMA trans,trans-Muconic Acid (Synthetic Target) ctMA->ttMA Catalyst (Iodine/La) or Prolonged Reflux Lactones Muconolactones (Dead-end Side Products) ctMA->Lactones High Temp Prolonged Acid

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5356793, Muconic acid. Retrieved from [Link]

  • Carraher, J. M., et al. (2017).[2] cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers. Green Chemistry, 19, 3042-3050. Retrieved from [Link]

  • Woodworth, S. P., et al. (2024).[3][4][5] Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD V.3. National Renewable Energy Laboratory (NREL) / Protocols.io.[3][4][5] Retrieved from [Link]

  • Vardon, D. R., et al. (2016).[6] Adipic acid production from lignin-derived aromatic molecules. Energy & Environmental Science, 9, 1372-1384. Retrieved from [Link]

Sources

Muconic Acid Hydrogenation: Technical Support & Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Selectivity Challenge

The hydrogenation of Muconic Acid (MA) to Adipic Acid (AA) is the critical "gateway" step in converting lignocellulosic biomass into bio-nylon 6,6. While the reaction appears simple (


), the pathway is fraught with thermodynamic traps.

As researchers, you are likely encountering three specific classes of impurities that degrade polymer-grade purity:

  • Lactones: Formed via internal cyclization of cis,cis-MA.

  • Hexenedioic Acids (HDA): Monounsaturated intermediates resulting from incomplete hydrogenation.

  • Esters: Formed if alcoholic solvents are used without strict control.

This guide moves beyond basic literature to provide a troubleshooting framework for maximizing selectivity toward Adipic Acid.

Module 1: The Reaction Landscape (Visualized)

To solve the impurity problem, we must first map the reaction network. The diagram below illustrates the competing pathways between desired hydrogenation and undesired side reactions.

ReactionNetwork ccMA cis,cis-Muconic Acid (Bio-Feedstock) ttMA trans,trans-Muconic Acid (Active Isomer) ccMA->ttMA Isomerization (Acid/Metal) Lactone Muconolactone (Dead-End Byproduct) ccMA->Lactone Cyclization (Low pH/High T) HDA Hexenedioic Acids (Intermediates) ttMA->HDA +H2 (Fast) Esters Muconate/Adipate Esters (Solvent Artifacts) ttMA->Esters Alcohol Solvent AA Adipic Acid (Target Product) HDA->AA +H2 (Slow/RDS) AA->Esters Alcohol Solvent

Figure 1: Reaction network showing the critical branch point at cis,cis-MA. Note that the second hydrogenation step (HDA


 AA) is often the Rate Determining Step (RDS).

Module 2: Troubleshooting & FAQs

Category A: Incomplete Conversion (High HDA Content)

Symptom: HPLC analysis shows a persistent peak for monounsaturated hexenedioic acid (HDA), preventing >99% purity.

Q: Why does the reaction stall at the intermediate stage? A: This is a classic kinetic limitation. The hydrogenation of the conjugated double bond in MA is rapid, but the hydrogenation of the isolated double bond in HDA is significantly slower.

  • The Fix:

    • Increase H2 Pressure: Shift the equilibrium. Moving from 4 bar to 10-20 bar often pushes the HDA

      
       AA step to completion.
      
    • Check Mass Transfer: If you are using a slurry reactor, calculate the Weisz-Prater criterion. If diffusion is limiting, increase stirring speed (>800 RPM) or reduce catalyst particle size.

    • Switch Metals: Pt (Platinum) is generally more active for the second hydrogenation step than Pd (Palladium). If using Pd, consider a Pd-Pt or Pd-Rh bimetallic system.

Category B: Lactone Formation

Symptom: Appearance of "muconolactone" or isomeric byproducts, especially when using raw fermentation broth.

Q: How do I stop the cis,cis-MA from cyclizing? A: cis,cis-MA is sterically strained and prone to ring-closing in acidic environments, a reaction that competes with isomerization to the linear trans,trans form.

  • The Fix:

    • pH Control: Never hydrogenate free acid cis,cis-MA at high temperatures (>50°C) in acidic water. Neutralize to pH 6-7 (Sodium Muconate form) before hydrogenation. The salt form does not cyclize.

    • Solvent Engineering: If you must use the acid form, avoid pure water. A mixture of DMSO/Water has been shown to suppress lactonization by reducing the acidity of the system (See Vardon et al.).

    • Pre-Isomerization: Use a mild iodine-catalyzed photo-isomerization step to convert cis,cis to trans,transbefore it enters the hydrogenation reactor.

Category C: Catalyst Leaching

Symptom: Loss of activity over cycles and detection of metal (Pd/Pt) in the product filtrate.

Q: Why is my Palladium catalyst dying so quickly? A: Muconic acid is a dicarboxylic acid; aqueous solutions are corrosive to standard


-Alumina supports. Furthermore, Pd is more susceptible to leaching than Pt in acidic organic media.
  • The Fix:

    • Support Change: Switch from Alumina or Silica to Carbon Nanofibers (CNF) or Zirconia (

      
      ) . These are acid-stable.
      
    • Metal Choice: Pt/C is significantly more resistant to leaching than Pd/C in this specific reaction matrix (See Capelli et al.).

Module 3: Comparative Data & Catalyst Selection

The following table summarizes catalyst performance based on recent kinetic studies.

Catalyst SystemActivity (MA

HDA)
Selectivity (HDA

AA)
Stability (Leaching)Recommended Use Case
Pd/C (5%) HighMediumPoor (High Leaching)Single-use screening; neutral pH salts.
Pt/C (5%) HighHigh Good Standard benchmark for scale-up.
Rh/C (5%) MediumHighExcellentHarsh, acidic conditions.
Pd-Au/C HighHighExcellentLong-term continuous flow (Au stabilizes Pd).

Module 4: Standard Operating Protocol (SOP)

Objective: Hydrogenation of trans,trans-Muconic Acid (ttMA) to Adipic Acid (AA) with >99% yield.

1. Reagent Prep:

  • Substrate: 0.1 M Sodium Muconate (dissolved in deionized water). Note: Using the salt avoids acidity-induced lactonization.

  • Catalyst: 5 wt% Pt/C (dry basis). Load at substrate-to-metal ratio (S/M) of 500:1.

2. Reactor Setup:

  • Use a stainless steel batch autoclave (e.g., Parr).

  • Purge headspace 3x with

    
     to remove oxygen.
    

3. Reaction Conditions:

  • Temperature: 50°C (Mild heat prevents polymerization).

  • Pressure: 4 - 6 bar

    
     (constant pressure mode).
    
  • Stirring: 1000 RPM (Critical to eliminate gas-liquid mass transfer limitations).

4. Monitoring:

  • Time: 60 - 120 minutes.

  • Sampling: Draw aliquots at 15, 30, 60 min. Filter (0.2

    
    ) immediately to remove catalyst.
    

5. Workup:

  • Acidify filtrate with

    
     to pH 1-2 to precipitate Adipic Acid.
    
  • Recrystallize from water if necessary.

Module 5: Troubleshooting Logic Tree

Use this flow to diagnose low yields.

Troubleshooting Start Low Adipic Acid Yield CheckHPLC Analyze Filtrate (HPLC) Start->CheckHPLC Result1 High HDA (Intermediate) CheckHPLC->Result1 Result2 Lactones Present CheckHPLC->Result2 Result3 Unknown/Polymer CheckHPLC->Result3 Action1 Increase H2 Pressure OR Extend Time Result1->Action1 Action2 Check pH (Is it acidic?) Switch to Na-Muconate Result2->Action2 Action3 Temp too high (>70C)? Reduce Temp Result3->Action3

Figure 2: Diagnostic flow for identifying the root cause of yield loss.

References

  • Vardon, D. R., et al. (2015). "Adipic acid production from lignin-derived compounds." Green Chemistry.

    • Key Insight: Establishes the baseline for muconic acid hydrogenation and identifies lactoniz
  • Capelli, S., et al. (2019). "Hydrogenation of Trans,Trans-Muconic Acid to Bio-Adipic Acid: Mechanism Identification and Kinetic Modelling." Applied Catalysis B: Environmental / Processes.

    • Key Insight: Provides the LHHW kinetic model and confirms the two-step hydrogen
  • Scelfo, S., et al. (2016). "Catalytic hydrogenation of muconic acid to adipic acid: A review."[1] Chemical Engineering Transactions.

    • Key Insight: Compares Pt vs Pd performance and details the stability of trans,trans isomers.
  • Matthiesen, J. E., et al. (2016). "Solvent-driven isomerization of cis,cis-muconic acid." ACS Sustainable Chemistry & Engineering.

    • Key Insight: Discusses the use of solvent mixtures to prevent lactone formation during isomeriz

Sources

optimization of catalyst load for cis,trans-muconic acid conversion

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Catalyst Load for cis,trans-Muconic Acid (ctMA) Conversion Role: Senior Application Scientist Ticket ID: MA-HYD-OPT-001

Introduction: The Optimization Paradox

Welcome to the Advanced Catalysis Support Center. You are likely here because your hydrogenation of this compound (ctMA) to adipic acid is behaving non-linearly.

A common misconception in this specific pathway is that "more catalyst equals faster reaction." In the ctMA system, this is frequently false due to the solubility differential between isomers and the gas-liquid mass transfer limit .

This guide bypasses standard textbook definitions to address the specific hydrodynamic and kinetic bottlenecks encountered when scaling this reaction for drug development or bio-nylon precursors.

Part 1: The Kinetic Landscape (Diagnostic Framework)

Before adjusting your load, you must identify which regime your reactor is operating in.

The Reaction Network & Solubility Trap

The hydrogenation of ctMA is not a single step.[1] It involves isomerization and stepwise hydrogenation.[2] The critical failure point is often the formation of trans,trans-muconic acid (ttMA), which is significantly less soluble than the cis forms, leading to catalyst fouling.

ReactionPathway ccMA cis,cis-MA (Fermentation Product) ctMA cis,trans-MA (Substrate) ccMA->ctMA pH < 7 / Heat ttMA trans,trans-MA (Insoluble Intermediate) ctMA->ttMA Isomerization (Fast) Lactone Muconolactone (Side Product) ctMA->Lactone Acidic pH No H2 Monoene Hexenedioic Acid (Intermediate) ttMA->Monoene +H2 (Slow Step) Adipic Adipic Acid (Final Product) Monoene->Adipic +H2 (Fast)

Figure 1: The Reaction Pathway. Note the red hexagonal node (ttMA); this is your primary risk factor for catalyst deactivation via precipitation fouling.

Part 2: Troubleshooting & Optimization (Q&A)

Ticket #1: "I doubled my catalyst load (Pt/C), but the reaction rate remained the same."

Diagnosis: You are likely Gas-Liquid Mass Transfer Limited . In slurry hydrogenations, H2 must dissolve into the solvent and diffuse to the catalyst surface. If the catalyst load is too high, the reaction becomes so fast that it consumes H2 faster than it can dissolve. Adding more catalyst in this regime is a waste of resources.

The Solution: The Koros-Nowak Test Do not guess. Validate your regime:

  • Perform the reaction at Load X and agitation speed N .

  • Perform the reaction at Load 2X and agitation speed N .

  • Result Analysis:

    • If Rate(2X) ≈ 2 * Rate(X): You are in the Kinetic Regime (Good). You can optimize further.

    • If Rate(2X) ≈ Rate(X): You are Mass Transfer Limited .

Action Plan:

  • Increase Agitation: Move from 500 RPM to 1000+ RPM to improve

    
     (volumetric mass transfer coefficient).
    
  • Switch Solvents: If using water, switch to Ethanol or Isopropanol. H2 solubility is higher in alcohols, alleviating the bottleneck.

Ticket #2: "The reaction starts fast, then stops. I see a white precipitate on the catalyst."

Diagnosis: Isomerization-Induced Fouling. Your ctMA is isomerizing to trans,trans-muconic acid (ttMA) faster than the hydrogenation can consume it. ttMA has very low solubility (see table below) and crystallizes onto the catalyst pores, blocking active sites.

Solubility Data (at 25°C)

IsomerSolubility (Water)Solubility (Ethanol)Risk Level
cis,cis-MA~1.0 g/LHighLow
cis,trans-MA~5.2 g/LHighModerate
trans,trans-MA < 0.1 g/L Moderate CRITICAL

Action Plan:

  • Reduce Substrate Concentration: Operate below the solubility limit of ttMA to prevent precipitation.

  • Increase Temperature: Raising T from 25°C to 50°C significantly increases ttMA solubility, keeping it in the liquid phase for hydrogenation.

  • Change Solvent: Use an Ethanol/Water mixture (e.g., 50:50). This increases ttMA solubility while maintaining safety.

Ticket #3: "My conversion is high, but I'm detecting Muconolactone."

Diagnosis: Acid-Catalyzed Cyclization. This is a selectivity issue. In the absence of sufficient H2 pressure or active catalyst surface, the carboxylic acid groups react with the double bond (intramolecular esterification) to form lactones.

Action Plan:

  • Check H2 Pressure: Ensure pressure is >4 bar. High H2 surface coverage favors hydrogenation over cyclization.

  • Check Acidity: If the pH is too low (<3), cyclization is catalyzed. Buffer the solution slightly or use the sodium salt (Sodium Muconate) instead of the free acid, then acidify after hydrogenation.

Part 3: Experimental Protocol for Load Optimization

Objective: Determine the Minimum Effective Load (MEL) to maximize Turnover Frequency (TOF) without mass transfer limitations.

Reagents:

  • Substrate: this compound (98% purity).

  • Catalyst: 5 wt% Pt/C or Pd/C (dry basis).

  • Solvent: Ethanol (Absolute) or Water.

Workflow Visualization:

OptimizationWorkflow Start Start Optimization Step1 Calculate Theoretical H2 Demand Start->Step1 Step2 Run Baseline: 0.5 wt% Catalyst High Agitation (>800 RPM) Step1->Step2 Check1 Is Conversion > 90%? Step2->Check1 Step3A Increase Load to 1.0 wt% Check1->Step3A No Step4 Analyze Selectivity (HPLC/NMR) Check1->Step4 Yes Step3B Check for Mass Transfer Limit (Koros-Nowak Test) Step3A->Step3B Step3B->Step4 Decision Select Optimal Load Step4->Decision

Figure 2: Step-by-step logic for determining optimal catalyst loading.

Detailed Steps:

  • Preparation: Dissolve ctMA (0.1 M) in Ethanol.

  • Reactor Setup: Use a Parr reactor or high-pressure glass vessel. Purge with N2 (3x) then H2 (3x).

  • Baseline Run: Set T = 50°C, P = 4 bar H2. Add 0.5 wt% catalyst (relative to substrate mass). Stir at 1000 RPM.

  • Sampling: Take aliquots at t=0, 15, 30, 60 min. Filter immediately to remove catalyst.

  • Analysis: Use HPLC (C18 column, acidic mobile phase) to resolve Adipic Acid vs. Muconic Isomers.

  • Iteration: If reaction is incomplete at 60 min, increase load to 1.0 wt% and repeat.

References

  • Capelli, S., et al. (2020).[3] Hydrogenation of Trans,Trans-Muconic Acid to Bio-Adipic Acid: Mechanism Identification and Kinetic Modelling. Processes, 8(8), 929.

  • Vardon, D. R., et al. (2011). Adipic acid production from lignin-derived compounds.[4][5] Energy & Environmental Science, 4, 2360-2370. (Note: Citation refers to foundational work on muconic hydrogenation).

  • Niu, W., et al. (2002).[6] Benzene-Free Synthesis of Adipic Acid.[6] Biotechnology Progress, 18(2), 201-211.[6]

  • Matthiesen, J. E., et al. (2016). Electrochemical conversion of muconic acid to adipic acid.[7] ACS Sustainable Chemistry & Engineering.[6] (Provides solubility data context).

  • NREL Laboratory Analytical Procedure. (2019). Determination of cis,cis- and this compound.[2][5][6][8][9][10][11]

Sources

Technical Support Center: Mitigating Muconic Acid Toxicity in Host Cells

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the microbial production of muconic acid. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to overcome the common challenge of product toxicity to your host cells. We will move beyond simple protocols to explain the underlying causes of toxicity and provide a logical framework for developing robust, tolerant strains and processes.

Section 1: Frequently Asked Questions - Understanding Muconic Acid Toxicity

This section addresses the fundamental mechanisms of muconic acid toxicity. A clear understanding of why your cells are struggling is the first step toward an effective solution.

Question: My culture grows well initially, but then growth slows dramatically or crashes as the muconic acid titer increases. What's happening inside the cell?

Answer: This is a classic product inhibition scenario, and with dicarboxylic acids like muconic acid, the toxicity is multi-faceted. The primary mechanism is pH-dependent. At the lower pH values often used in fermentation (e.g., below 6.0), muconic acid is protonated, making it more lipophilic.[1][2] This uncharged form can diffuse across the cell membrane into the neutral-pH cytoplasm. Inside the cell, it dissociates, releasing protons (H+) and the muconate anion. This leads to two major problems:

  • Cytoplasmic Acidification: The release of protons overwhelms the cell's pH-regulating mechanisms, lowering the intracellular pH. This disrupts numerous cellular processes, including enzymatic reactions, protein stability, and transmembrane transport, ultimately inhibiting growth and productivity.

  • Anion Accumulation: The charged muconate anion becomes trapped within the cytoplasm, leading to high intracellular concentrations. This can increase osmotic stress and may have direct inhibitory effects on specific enzymes within central metabolism.

Question: Besides pH stress, are there other ways muconic acid harms the host cells?

Answer: Yes. While cytoplasmic acidification is a major driver, high concentrations of muconic acid can also lead to:

  • Membrane Disruption: Although less studied than for other organic acids, high extracellular concentrations of organic acids can impact the integrity and function of the cell membrane, affecting its potential and the function of membrane-bound proteins.

  • Oxidative Stress: The metabolic burden of producing a non-native compound and the stress induced by toxicity can lead to the generation of reactive oxygen species (ROS), causing damage to proteins, lipids, and DNA.

  • Resource Drain: The cell must expend significant energy (ATP) to actively pump protons out of the cytoplasm to counteract acidification, diverting resources away from growth and muconic acid production.

Section 2: Troubleshooting and Mitigation Strategies

This section provides actionable strategies to enhance your host cell's tolerance to muconic acid, categorized by approach.

Category 1: Genetic and Metabolic Engineering

Question: My parent strain has very low tolerance. How can I genetically engineer it to be more robust?

Answer: Enhancing intrinsic tolerance through genetic modification is a powerful and highly effective strategy. Here are several proven approaches:

  • Overexpression of Efflux Pumps: One of the most direct ways to reduce intracellular toxicity is to actively pump the muconic acid out of the cell.[1] In Saccharomyces cerevisiae, transporters like QDR3 , a multidrug transporter, have been successfully overexpressed to increase muconic acid tolerance and export.[1][3][4][5] This strategy lowers the intracellular concentration, alleviating both cytoplasmic acidification and anion accumulation.[1]

  • Adaptive Laboratory Evolution (ALE): ALE is a potent technique for generating robust phenotypes without a priori knowledge of the specific resistance mechanisms.[6][7] By serially culturing your production strain in the presence of gradually increasing concentrations of muconic acid, you select for spontaneous mutations that confer higher tolerance.[8][9] Subsequent whole-genome sequencing of evolved strains can reveal novel and often non-obvious targets for rational engineering.[6] Biosensor-driven ALE strategies have also been successfully employed to improve pathway flux and final titers.[8][10]

  • Strengthening the General Stress Response: Bolstering the cell's innate stress response pathways can improve survival in toxic environments. This can involve overexpressing chaperones to ensure proper protein folding, enhancing oxidative stress mitigation pathways (e.g., superoxide dismutases, catalases), or modifying global transcriptional regulators that control stress responses.

Visualizing a Genetic Mitigation Strategy

The following diagram illustrates the strategy of overexpressing an efflux pump to reduce intracellular muconic acid concentration.

cluster_extracellular Extracellular Space (Low pH) cluster_cell Cell Cytoplasm (Neutral pH) MA_ext Muconic Acid (MAH) MA_int MA⁻ + H⁺ MA_ext->MA_int Passive Diffusion Toxicity Cytoplasmic Acidification Anion Accumulation Metabolic Stress MA_int->Toxicity Pump Overexpressed Efflux Pump (e.g., QDR3) MA_int->Pump Trapped Anion Pump->MA_ext Active Export (ATP-dependent)

Caption: Overexpression of an efflux pump actively transports muconic acid out of the cell, mitigating toxicity.

Category 2: Fermentation and Process Strategies

Question: My engineered strain is improved, but toxicity still limits the final titer. How can I change my fermentation process to help?

Answer: Process optimization is crucial and works synergistically with strain engineering. The goal is to keep the extracellular muconic acid concentration below the host's inhibitory threshold.

  • In Situ Product Removal (ISPR): This is arguably the most effective process strategy. ISPR involves continuously removing muconic acid from the fermentation broth as it is produced, preventing it from reaching toxic levels.[11] Reactive extraction is a common ISPR method where a biocompatible organic phase is added to the bioreactor.[1][3][5] For example, a mixture of CYTOP 503 in canola oil has been shown to effectively extract muconic acid, leading to a 300% improvement in titer in S. cerevisiae.[1][3][5] This keeps the aqueous concentration low, dramatically reducing product inhibition.[3][5]

  • pH Control: Since toxicity is highly pH-dependent, maintaining a higher pH (e.g., 6.0-7.0) in the bioreactor will keep the muconic acid in its deprotonated, less toxic state.[2][12] However, this strategy comes with a trade-off: it significantly increases the cost and complexity of downstream processing, as more acid is required to purify the product.[12] It also increases the risk of contamination.[8]

  • Fed-Batch Fermentation: Instead of providing all the carbon source at the beginning, a fed-batch strategy allows you to control the growth rate and, consequently, the rate of muconic acid production. By matching the production rate to the cell's tolerance or the ISPR removal rate, you can maintain a healthy, productive culture for a longer duration and achieve higher final titers.[13]

Data Presentation: Impact of ISPR on Muconic Acid Production

The table below summarizes the dramatic effect of implementing an ISPR strategy on fermentation performance in S. cerevisiae.

Fermentation ParameterStandard Fed-BatchFed-Batch with ISPRImprovement
Final Muconic Acid Titer (g/L)3.19.3300%
Peak Productivity (g/L/h)0.0540.100185%
Data sourced from Tönjes et al., 2024.[3][5]

Section 3: Key Experimental Protocols

Here we provide a detailed, step-by-step methodology for a high-impact workflow discussed above.

Protocol: Adaptive Laboratory Evolution for Muconic Acid Tolerance

This protocol describes a general workflow for evolving a microbial strain (e.g., E. coli or S. cerevisiae) for increased tolerance to muconic acid.

Objective: To generate mutant strains with enhanced tolerance to muconic acid through serial passaging under selective pressure.

Materials:

  • Your muconic acid-producing microbial strain.

  • Sterile culture medium (e.g., LB for E. coli, YPD for S. cerevisiae).

  • Sterile muconic acid stock solution (e.g., 50 g/L, pH adjusted to 7.0).

  • Shake flasks or 96-well deep-well plates.

  • Incubator shaker.

  • Spectrophotometer (for OD600 measurements).

  • Glycerol for cryopreservation.

Methodology:

  • Determine Initial Inhibitory Concentration:

    • Perform a dose-response experiment by inoculating your parent strain into a series of flasks containing medium with increasing concentrations of muconic acid (e.g., 0, 1, 2, 4, 6, 8, 10 g/L).

    • Incubate under standard growth conditions and monitor growth (OD600) over 48-72 hours.

    • Identify the concentration that causes a significant (e.g., 50-70%) reduction in the final biomass or growth rate. This will be your starting selective pressure.

  • Initiate Serial Passaging:

    • Inoculate three parallel replicate cultures (for statistical power) of the parent strain into flasks containing the starting inhibitory concentration of muconic acid determined in Step 1.

    • Incubate until the cultures reach late exponential or early stationary phase. Note the time this takes.

    • Create a glycerol stock of each culture and store it at -80°C. This is your "Generation 1" archive.

  • Iterative Selection:

    • Transfer a small volume (e.g., 1-2%) of the Generation 1 culture into a fresh flask containing the same concentration of muconic acid.

    • Incubate again. You should observe that the time to reach the stationary phase (the lag phase) decreases over several passages as the population adapts.

    • Once the growth rate has recovered significantly (e.g., the culture reaches stationary phase in a similar time to the no-acid control), it's time to increase the pressure.

    • For the next passage, transfer 1-2% of the adapted culture into a flask with a higher concentration of muconic acid (e.g., increase by 20-30%).

    • Repeat this cycle of adaptation followed by an increase in selective pressure. Archive a glycerol stock every 5-10 generations.

  • Isolate and Characterize Clones:

    • After a desired number of generations (e.g., 200-500) or once a target tolerance level is reached, streak the evolved population onto an agar plate.

    • Isolate 5-10 individual colonies from each replicate population.

    • Individually re-test the tolerance of each clone against the parent strain in a dose-response experiment (as in Step 1) to confirm the enhanced phenotype.

    • The best-performing clones can then be analyzed via whole-genome sequencing to identify the causative mutations.

Visualizing the ALE Workflow

start Parent Strain dose 1. Determine Initial Inhibitory Concentration start->dose culture1 2. Inoculate Replicates at Starting [MA] dose->culture1 adapt 3. Serial Passaging (Adaptation) culture1->adapt increase 4. Increase [MA] (Increase Pressure) adapt->increase isolate 5. Isolate Clones from Evolved Population adapt->isolate increase->adapt   Repeat Cycle loop_edge Repeat Cycle characterize 6. Characterize Phenotype & Genotype (Sequencing) isolate->characterize end Tolerant Strain characterize->end

Caption: Workflow for Adaptive Laboratory Evolution (ALE) to increase muconic acid tolerance in host cells.

Section 4: References

  • Tönjes, S., et al. (2024). Metabolic Engineering and Process Intensification for Muconic Acid Production Using Saccharomyces cerevisiae. International Journal of Molecular Sciences, 25(19), 10245. [Link]

  • Tönjes, S., et al. (2024). Metabolic Engineering and Process Intensification for Muconic Acid Production Using Saccharomyces cerevisiae. ResearchGate. [Link]

  • Leavitt, J. M., et al. (2017). Biosensor-Enabled Directed Evolution to Improve Muconic Acid Production in Saccharomyces cerevisiae. Biotechnology Journal, 12(10), 1600687. [Link]

  • Kohlstedt, M., et al. (2020). Engineering glucose metabolism for enhanced muconic acid production in Pseudomonas putida KT2440. Los Alamos National Laboratory. [Link]

  • Nicolaï, A. M., et al. (2021). In-situ muconic acid extraction reveals sugar consumption bottleneck in a xylose-utilizing Saccharomyces cerevisiae strain. PMC. [Link]

  • Tönjes, S., et al. (2024). Metabolic Engineering and Process Intensification for Muconic Acid Production Using Saccharomyces cerevisiae. PubMed. [Link]

  • Iancu, D. G., et al. (2023). Recent Advances in Muconic Acid Extraction Process. MDPI. [Link]

  • Tönjes, S., et al. (2024). Metabolic Engineering and Process Intensification for Muconic Acid Production Using Saccharomyces cerevisiae. PMC. [Link]

  • Tönjes, S. (2023). In situ product recovery as a powerful tool to enhance the fermentative production of challenging organic acids. Ghent University Academic Bibliography. [Link]

  • Balasubramanian, D., et al. (2018). Metabolic Engineering of a Novel Muconic Acid Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli. Applied and Environmental Microbiology, 84(11), e00342-18. [Link]

  • Leavitt, J. M., et al. (2017). Biosensor-Enabled Directed Evolution to Improve Muconic Acid Production in Saccharomyces cerevisiae. PubMed. [Link]

  • Tönjes, S., et al. (2022). In situ product recovery as a powerful tool to improve the fermentative production of muconic acid in Saccharomyces cerevisiae. ResearchGate. [Link]

  • Lee, J. W., et al. (2020). Current Status and Applications of Adaptive Laboratory Evolution in Industrial Microorganisms. PMC. [Link]

  • Jouhten, P., et al. (2014). Tailoring strain construction strategies for muconic acid production in S. cerevisiae and E. coli. PMC. [Link]

  • Jouhten, P., et al. (2014). Tailoring strain construction strategies for muconic acid production in S. cerevisiae and E. coli. PubMed. [Link]

  • Weber, C., et al. (2019). Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering. PMC. [Link]

  • Gonçalves, F., et al. (2023). Contributions of Adaptive Laboratory Evolution towards the Enhancement of the Biotechnological Potential of Non-Conventional Yeast Species. MDPI. [Link]

  • Costa, C. (2022). Development of an Efficient Fermentation Process for Muconic Acid using Saccharomyces cerevisiae. Universidade de Lisboa Repository. [Link]

  • Tönjes, S., et al. (2024). Metabolic Engineering and Process Intensification for Muconic Acid Production Using Saccharomyces cerevisiae. ResearchGate. [Link]

  • Wang, G., et al. (2022). Recent progress in adaptive laboratory evolution of industrial microorganisms. Frontiers in Bioengineering and Biotechnology. [Link]

Sources

Validation & Comparative

A Senior Scientist's Guide to Method Validation: UV-Vis Spectrophotometry for Muconic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison with High-Performance Liquid Chromatography (HPLC)

This guide provides a comprehensive framework for the validation of a UV-Visible (UV-Vis) spectrophotometric method for the quantification of muconic acid, a key bio-based platform chemical. As researchers and drug development professionals, selecting an analytical method that is "fit-for-purpose" is paramount. The simplest method is often the most efficient, but its limitations must be rigorously understood.

Here, we present a detailed validation protocol for the UV-Vis spectrophotometry method, adhering to the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] We will explore the causality behind each validation step, ensuring the protocol is a self-validating system. Furthermore, we will conduct an objective comparison with the more selective High-Performance Liquid Chromatography (HPLC) method, providing the experimental data and context needed to choose the appropriate technique for your specific application, from high-throughput screening to final product quality control.

The Principle: Why UV-Vis for Muconic Acid?

Muconic acid possesses two conjugated carbon-carbon double bonds within its dicarboxylic acid structure. This system of alternating double and single bonds, known as a chromophore, readily absorbs ultraviolet light. The wavelength of maximum absorbance (λmax) for muconic acid is consistently reported to be approximately 260 nm.[3][4][5] According to the Beer-Lambert Law, the amount of light absorbed at this wavelength is directly proportional to the concentration of muconic acid in a solution, providing a simple and rapid means of quantification.

The primary challenge, however, is a lack of specificity. Any other molecule in the sample matrix that also absorbs light at or near 260 nm—such as the precursor catechol, aromatic amino acids, or other metabolites—will interfere with the measurement and lead to an overestimation of the muconic acid concentration.[5][6] This inherent limitation is the central theme of our validation and comparative analysis.

Part I: Validation Protocol for the UV-Vis Spectrophotometric Method

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[2][7] The following sections detail the experimental procedures to validate the key performance characteristics of the UV-Vis method for muconic acid quantification.

Workflow for UV-Vis Method Validation

The following diagram outlines the logical flow of the validation process, ensuring all critical performance characteristics are systematically evaluated.

G cluster_prep 1. Preparation & Setup cluster_core_validation 2. Core Validation Parameters (ICH Q2) cluster_sensitivity 3. Sensitivity Assessment cluster_report 4. Finalization prep_standards Prepare Muconic Acid Stock & Working Standards det_lambda Determine λmax (Scan 200-400 nm) prep_standards->det_lambda linearity Linearity & Range det_lambda->linearity accuracy Accuracy (Recovery Studies) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision specificity Specificity (Matrix Blank Analysis) precision->specificity lod_loq Calculate LOD & LOQ specificity->lod_loq report Compile Validation Report lod_loq->report

Caption: Workflow for validating a UV-Vis method for muconic acid quantification.

Experimental Protocols

1. Instrumentation and Reagents

  • Instrument: A calibrated double-beam UV-Vis spectrophotometer.

  • Reagents: Muconic acid reference standard (Sigma-Aldrich or equivalent), analytical grade solvent (e.g., 50 mM sodium phosphate buffer, pH 7.0, or deionized water). The choice of solvent is critical; it must not absorb at the analytical wavelength and should ensure the solubility and stability of muconic acid.

  • Equipment: Calibrated analytical balance, Class A volumetric flasks and pipettes.

2. Preparation of Stock and Working Standards

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh 25 mg of muconic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve and bring to volume with the chosen solvent. This stock solution should be stored under appropriate conditions (e.g., refrigerated and protected from light) to prevent degradation.

  • Working Standards: Prepare a series of at least five dilutions from the stock solution to create a calibration curve. A typical concentration range for muconic acid might be 2 to 20 µg/mL.[8][9]

3. Determination of λmax

  • Rationale: To confirm the wavelength of maximum absorbance under the specific experimental conditions (instrument, solvent).

  • Procedure:

    • Prepare a mid-range concentration standard (e.g., 10 µg/mL).

    • Use the solvent as a blank to zero the spectrophotometer.

    • Scan the standard solution from 200 nm to 400 nm.

    • The wavelength that shows the highest absorbance is the λmax and should be used for all subsequent measurements. It is expected to be near 260 nm.[3]

4. Validation Parameter Assessment

ParameterRationale (Why We Test This)Experimental ProtocolAcceptance Criteria (ICH Guideline)
Specificity To ensure that the signal measured is only from muconic acid and not from other components in the sample matrix (e.g., fermentation broth, cell lysate).[10][11]1. Prepare a "matrix blank" (sample matrix without muconic acid).2. Prepare a sample of the matrix spiked with a known concentration of muconic acid.3. Scan the blank, the spiked sample, and a pure standard across the UV spectrum.4. Compare the spectra.The matrix blank should show negligible absorbance at the analytical λmax. The spectrum of the spiked sample should be a composite of the standard and the blank.
Linearity & Range To confirm a direct, proportional relationship between concentration and absorbance over a defined range.[10] This establishes the concentration window where the method is reliable.1. Prepare at least 5 concentrations of muconic acid (e.g., 2, 5, 10, 15, 20 µg/mL).2. Measure the absorbance of each concentration at the determined λmax.3. Plot absorbance vs. concentration and perform a linear regression analysis.Correlation coefficient (r²) ≥ 0.995. The plot should be visually linear.
Accuracy To determine how close the measured value is to the true value. This is assessed via recovery studies.[11]1. Prepare samples of a representative matrix blank.2. Spike the matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).3. Prepare each level in triplicate.4. Measure the concentration and calculate the percent recovery: (Measured Conc. / Spiked Conc.) * 100.Mean recovery should be within 98.0% to 102.0%.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the random error of the method.Repeatability (Intra-day): 1. Prepare 6 individual samples at 100% of the target concentration.2. Analyze them on the same day, with the same analyst and instrument.Intermediate Precision (Inter-day): 1. Repeat the analysis on a different day with a different analyst or instrument.2. Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set.%RSD ≤ 2.0%.[8][12]
LOD & LOQ To determine the lowest concentration of muconic acid that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).[10]Calculate using the standard deviation of the response (σ) and the slope (S) of the calibration curve.LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) Where σ can be the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses.[9][13]The LOQ should be lower than the lowest concentration that needs to be accurately measured.

Part II: Comparative Analysis: UV-Vis vs. HPLC

While UV-Vis spectrophotometry is simple and fast, its utility is limited by sample complexity. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is a powerful alternative that addresses the primary limitation of UV-Vis: specificity.[14][15]

Fundamental Difference in Approach

G cluster_uv UV-Vis Spectrophotometer cluster_hplc HPLC System uv_source Light Source uv_sample Sample (Cuvette) (Mixture) uv_source->uv_sample uv_detector Detector (Measures Total Absorbance) uv_sample->uv_detector hplc_pump Solvent Pump hplc_injector Injector (Sample Mixture) hplc_pump->hplc_injector hplc_column Column (Separates Components) hplc_injector->hplc_column hplc_detector UV Detector (Measures Individual Components) hplc_column->hplc_detector

Sources

Technical Guide: Distinguishing cis,cis-Muconic Acid from cis,trans-Muconic Acid via FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive spectroscopic protocol for differentiating cis,cis-muconic acid (ccMA) from its thermodynamic isomer cis,trans-muconic acid (ctMA).

The Challenge: ccMA is the primary product of bio-based pathways (e.g., engineered Saccharomyces cerevisiae or Pseudomonas). However, downstream processing—specifically acidification and heat exposure—often triggers isomerization to ctMA. This contamination compromises solubility profiles and polymerization kinetics for adipic acid or terephthalic acid production.

The Solution: FTIR spectroscopy serves as a rapid, non-destructive "Go/No-Go" gate. The detection of the C–H out-of-plane deformation band at ~975 cm⁻¹ (characteristic of the trans alkene) is the primary diagnostic indicator of ctMA contamination in ccMA samples.

The Isomer Challenge: Thermodynamics vs. Kinetics

Understanding the sample history is critical for accurate spectral interpretation. ccMA is a kinetically trapped species in biological systems.

  • Biosynthesis: Enzymes (e.g., CatA) cleave catechol to yield exclusively ccMA.

  • The Risk Zone: During purification, broths are often acidified (pH < 4) to precipitate the acid. This acidity, combined with drying temperatures >50°C, lowers the activation energy for bond rotation, facilitating the shift to the more thermodynamically stable ctMA and eventually trans,trans-muconic acid (ttMA).

Why It Matters
Featurecis,cis-Muconic Acid (ccMA)This compound (ctMA)
Origin Biological (Fermentation)Chemical Isomerization (Impurity)
Solubility Lower in polar solventsGenerally higher (harder to crystallize)
Polymerization Reacts via Diels-Alder (requires isomerization first)Inefficient for direct Diels-Alder
Melting Point ~195 °C~184 °C

Spectroscopic Principles of Differentiation

FTIR differentiation relies on molecular symmetry and specific vibrational modes of the alkene backbone.

Symmetry and Dipole Moments
  • Selection Rules: Infrared absorption requires a change in dipole moment.

  • cis Alkenes: The substituents are on the same side, creating a permanent dipole. Consequently, the C=C stretching vibration (~1600 cm⁻¹) is usually strong and distinct.

  • trans Alkenes: In highly symmetric trans systems (like ttMA), the C=C stretch can be symmetry-forbidden (weak or invisible). However, ctMA lacks a center of inversion, so it retains some C=C activity, but the key differentiator lies in the bending modes.

The "Trans-Wag" (The Smoking Gun)

The most reliable diagnostic is the C–H out-of-plane (oop) bending vibration .

  • Trans Geometry: Hydrogen atoms on opposite sides of the double bond couple strongly, producing a sharp, intense band at 965–975 cm⁻¹ .

  • Cis Geometry: The corresponding bend is typically found at lower wavenumbers (690–740 cm⁻¹ ) and is often broader or obscured by fingerprint noise.

Comparative Analysis: Key Spectral Markers

The following table summarizes the critical regions for distinguishing high-purity ccMA from ctMA-contaminated samples.

Table 1: FTIR Peak Assignment Comparison
Functional GroupVibration Modecis,cis-MA (Target)cis,trans-MA (Impurity)Diagnostic Value
Alkene (Trans) =C–H oop bend ABSENT 970–980 cm⁻¹ (Strong) CRITICAL: Presence indicates isomerization.
Alkene (Cis) =C–H oop bend~700–730 cm⁻¹~700–730 cm⁻¹Low (Overlaps in both isomers).
Carbonyl C=O[1] Stretch1680–1710 cm⁻¹1690–1720 cm⁻¹Moderate. ctMA often shifts slightly higher due to packing changes.
Alkene (C=C) C=C Stretch~1580–1610 cm⁻¹ (Strong)~1600–1630 cm⁻¹ (Variable)Moderate.[2] cis usually shows stronger intensity.[3][4]
Hydroxyl O–H Stretch2500–3300 cm⁻¹ (Broad)2500–3300 cm⁻¹ (Broad)None (Characteristic of all carboxylic acids).

Note: Exact wavenumbers may shift ±5 cm⁻¹ depending on the sampling method (KBr pellet vs. ATR) and crystalline packing.

Experimental Protocol

This protocol uses Attenuated Total Reflectance (ATR) for rapid screening. For definitive structural confirmation, use KBr pellets.

Step 1: Sample Preparation
  • Drying: Samples must be dried to remove surface water, which absorbs strongly at 1640 cm⁻¹ (bending) and 3400 cm⁻¹ (stretching), potentially obscuring the Carbonyl and C=C regions.

    • Recommendation: Vacuum dry at 40°C for 4 hours. Avoid high heat (>60°C) to prevent in-situ isomerization during prep.

  • Homogeneity: Grind the sample into a fine powder using an agate mortar to ensure uniform contact with the ATR crystal.

Step 2: Data Acquisition
  • Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe ATR crystal.

  • Parameters:

    • Range: 4000–600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32 or 64 (to improve Signal-to-Noise ratio).

  • Background: Collect an air background before every sample to account for atmospheric CO₂ and H₂O.

Step 3: Processing & Analysis
  • Baseline Correction: Apply automatic baseline correction to flatten the spectrum.

  • Normalization: Normalize the C=O stretch (approx. 1700 cm⁻¹) to 1.0 absorbance units to facilitate overlay comparison.

  • Zoom Region: Focus immediately on 900–1000 cm⁻¹ .

Step 4: Interpretation (Decision Logic)

IsomerLogic Start Analyze Spectrum (900 - 1000 cm⁻¹) CheckPeak Is there a sharp peak at ~975 cm⁻¹? Start->CheckPeak ResultCC Result: High Purity cis,cis-Muconic Acid CheckPeak->ResultCC No ResultCT Result: Contaminated (cis,trans or trans,trans) CheckPeak->ResultCT Yes Process Action: Proceed to Hydrogenation/Diels-Alder ResultCC->Process Quant Action: Quantify Impurity (Use HPLC/UV for %) ResultCT->Quant

Figure 1: Decision tree for rapid quality control of muconic acid batches.

Process Workflow & Risk Points

Understanding where isomerization occurs helps in troubleshooting spectral anomalies.

ProductionWorkflow cluster_risk High Isomerization Risk Ferm Fermentation (pH 7) Acid Acidification (pH < 4) Ferm->Acid Cell Removal Cryst Crystallization Acid->Cryst Precipitation Dry Drying (Risk: Heat) Cryst->Dry Solvent Removal FTIR FTIR QC Check Dry->FTIR Sample

Figure 2: Production workflow highlighting the "Risk Zone" where cis,cis-muconic acid is most likely to isomerize to this compound.

Troubleshooting & Validation

Issue: Broad peak around 3400 cm⁻¹ masking details.

  • Cause: Sample is wet. Water has a massive dipole and broad absorption.

  • Fix: Re-dry sample or use a vacuum desiccator.

**Issue: Peaks are shifted by >10 cm⁻¹. **

  • Cause: Hydrogen bonding differences.[5]

  • Explanation:ccMA and ctMA pack differently in the solid state. If the sample is amorphous (rapid precipitation) vs. crystalline (slow growth), peaks may shift.

  • Validation: Always compare against a known standard of trans,trans-muconic acid (commercially available) to confirm the position of the 975 cm⁻¹ band for your specific instrument calibration.

Issue: Doublet peaks in the Carbonyl region.

  • Cause: Possible formation of Muconolactone.[6][7]

  • Context: Under acidic conditions, ccMA can cyclize to muconolactone. Look for a lactone C=O stretch which typically appears at higher frequencies (~1750–1780 cm⁻¹) than the carboxylic acid C=O.

References

  • National Renewable Energy Laboratory (NREL). (2019).[6] Determination of cis,cis- and this compound from Biological Conversion. [Link]

  • Royal Society of Chemistry (Green Chemistry). (2020). Solvent-driven isomerization of cis,cis-muconic acid for the production of specialty and performance-advantaged cyclic biobased monomers. [Link]

  • National Institutes of Health (PMC). (2016). An integrated yeast-based process for cis,cis-muconic acid production. [Link]

  • Spectroscopy Online. (2020). The Infrared Spectroscopy of Alkenes. [Link]

Sources

LC-MS/MS Validation of cis,trans-Muconic Acid Metabolic Flux: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Muconic acid (MA) is a high-value bio-platform chemical used to produce adipic acid and terephthalic acid. While microbial biosynthesis typically yields cis,cis-muconic acid (ccMA) via the shikimate pathway, industrial applications often favor the cis,trans (ctMA) or trans,trans isomers for polymer stability.

Accurately measuring the metabolic flux of specific MA isomers is notoriously difficult due to spontaneous isomerization induced by pH and temperature. This guide compares standard detection methods and provides a validated LC-MS/MS workflow for differentiating isomers and quantifying metabolic flux using


C-labeling.

Part 1: The Analytical Challenge (The Isomer Trap)

The Stability Paradox

The primary challenge in muconic acid analysis is not sensitivity, but integrity .

  • Biological Product: cis,cis-MA (Enzymatic product of CatA/AroZ).

  • Thermodynamic Trap: ccMA spontaneously isomerizes to cis,trans-MA (ctMA) in acidic environments (pH < 7) or elevated temperatures.

  • The Artifact Risk: If your analytical method uses an acidic mobile phase without temperature control, you may be measuring abiotic degradation rather than metabolic flux.

Expert Insight: Many "high-flux" ctMA strains reported in literature are actually ccMA producers where the isomerization occurred in the supernatant or during HPLC analysis. True flux validation requires separating these isomers to confirm enzymatic specificity.

Part 2: Comparative Analysis of Detection Methods

The following table contrasts the three dominant methodologies for muconic acid quantification.

FeatureHPLC-UV (Diode Array) GC-MS LC-MS/MS (Recommended)
Primary Detection Absorbance (264 nm)Electron Impact (EI) MassElectrospray Ionization (ESI-)
Isomer Specificity Moderate (Requires long run times to resolve cc vs ct)High (Separates isomers well)High (Resolves isomers via column + MRM)
Sample Prep Filtration (Fast)Derivatization (Silylation/Methylation) - Slow Dilution/Filtration (Fast)
Sensitivity (LOD) ~1–5 mg/L~0.05 mg/L< 0.01 mg/L
Flux Capability None (Cannot distinguish isotopes)Yes (Mass shifts visible)Excellent (Precise isotopomer distribution)
Major Drawback Low specificity in complex broth; co-eluting metabolites.Derivatization artifacts; thermal isomerization in injector.Matrix effects (Ion suppression); requires optimization.

Verdict: For metabolic flux analysis (MFA) using


C tracers, LC-MS/MS is the only viable option  that combines high throughput, isomer resolution, and isotopic sensitivity without the artifact risks of high-temperature GC injectors.

Part 3: Validated LC-MS/MS Workflow

Metabolic Pathway & Tracer Strategy

To measure flux, we utilize U-


C-Glucose . The mass spectrometer tracks the incorporation of heavy carbon into the muconic acid backbone (

, MW = 142.11).
  • Unlabeled MA: m/z 141 [M-H]⁻

  • Fully Labeled MA: m/z 147 [M-H+6]⁻

Diagram 1: Metabolic Pathway & Labeling Logic

MetabolicPathway Glucose Glucose (U-13C) (Input Tracer) PEP Phosphoenolpyruvate (PEP) Glucose->PEP E4P Erythrose-4-Phosphate (E4P) Glucose->E4P DAHP DAHP PEP->DAHP + E4P E4P->DAHP DHS 3-Dehydroshikimate DAHP->DHS Shikimate Pathway PCA Protocatechuate (PCA) DHS->PCA AroZ/AsbF ccMA cis,cis-Muconic Acid (Enzymatic Product) PCA->ccMA CatA (Ring Cleavage) ctMA cis,trans-Muconic Acid (Isomerization Target) ccMA->ctMA Abiotic (pH/Temp) or Isomerase

Caption: Carbon flow from


C-Glucose to Muconic Acid isomers. The dashed red line represents the critical isomerization step quantified by this protocol.
Sample Preparation (Critical Step)

Objective: Prevent artificial isomerization of cis,cis to cis,trans during handling.

  • Quenching: Immediately quench 1 mL of fermentation broth in 1 mL of ice-cold methanol (-20°C).

  • Clarification: Centrifuge at 15,000 x g for 5 min at 4°C .

  • Dilution: Dilute supernatant 1:100 with 10 mM Ammonium Formate (pH 7.0) .

    • Note: Avoid acidic diluents (like 0.1% formic acid) in the autosampler vial, as ccMA degrades to ctMA over hours at room temperature in acid.

  • Storage: Keep autosampler at 4°C strictly.

LC-MS/MS Method Parameters[1][2][3]

Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP). Column: Agilent Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm) or equivalent. Why? Standard C18 provides sufficient hydrophobic retention to separate isomers if the gradient is shallow.

Mobile Phase:

  • A: Water + 0.1% Formic Acid

  • B: Acetonitrile + 0.1% Formic Acid

  • Note: Acid is required here for ionization and peak shape, but the short on-column time (<5 min) minimizes isomerization compared to storage in acid.

Gradient:

  • 0–1 min: 5% B

  • 1–6 min: 5% -> 20% B (Shallow gradient is key for isomer separation)

  • 6–8 min: 95% B (Wash)

MS Source Settings (ESI Negative):

  • Gas Temp: 300°C

  • Gas Flow: 10 L/min

  • Nebulizer: 35 psi

  • Capillary: 3500 V (Negative Mode)

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Purpose
Muconic Acid 141.097.010Quantifier (

loss)
Muconic Acid 141.053.025Qualifier

C-MA (Full)
147.0102.010Flux Quantifier

Part 4: Data Analysis & Flux Calculation[4][5]

To determine the metabolic flux, you must calculate the Mass Isotopomer Distribution (MID) . This represents the fractional abundance of each isotopologue (


 to 

).
Workflow Diagram

Workflow Sample Culture Sample (Steady State) Prep Cold MeOH Quench (Prevent Isomerization) Sample->Prep LC LC Separation (Resolve cc vs ct) Prep->LC MS MS Detection (MRM 141->97 & 147->102) LC->MS Data Calculate MID (Correct for Natural Abundance) MS->Data

Caption: Analytical workflow ensuring isomer stability and isotopic data integrity.

Calculation Steps
  • Extract Chromatograms: Extract EIC for m/z 141, 142, ... 147.

  • Integrate Peaks: Ensure you are integrating the cis,trans peak (usually elutes after cis,cis on C18) separately.

  • Natural Isotope Correction: Use software (e.g., IsoCor or polylc) to subtract natural

    
    C abundance (1.1%) from your labeled data.
    
  • Enrichment Calculation:

    
    
    Where 
    
    
    
    is the abundance of isotopomer
    
    
    , and
    
    
    is the number of carbon atoms (6).

References

  • NREL Laboratory Analytical Procedures. "Determination of cis,cis- and this compound from Biological Conversion." National Renewable Energy Laboratory.[1][2]

  • Metabolic Flux Analysis Protocol. "13C-Metabolic Flux Analysis: A Guide to Experimental Design and Analysis." Creative Proteomics / Springer Nature Experiments.

  • Isomer Stability Study. "Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD." Protocols.io.[1][3]

  • LC-MS/MS Method. "Simultaneous determination of t,t-muconic acid in urine by LC-MS/MS." ResearchGate / SciELO.

Sources

Comparative Analysis: Validating cis,trans-Muconic Acid Standards via X-Ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The accurate identification of cis,trans-muconic acid (ctMA) is a critical bottleneck in the bio-production of adipic acid and terephthalic acid alternatives. While High-Performance Liquid Chromatography (HPLC) is the industry standard for quantification, it suffers from a fatal flaw in structural verification: solution-phase isomerization .

This guide establishes Powder X-Ray Diffraction (PXRD) as the definitive "Gold Standard" for validating solid-state ctMA standards. Unlike chromatography, which requires solvation that may trigger isomerization, PXRD analyzes the crystal lattice directly, providing a non-destructive, unambiguous fingerprint of the specific isomer and polymorph present.

The Scientific Challenge: The "Isomer Trap"

Muconic acid exists in three isomeric forms: cis,cis (ccMA), cis,trans (ctMA), and trans,trans (ttMA).

  • Biological Route: Microbes typically produce ccMA.[1]

  • The Instability: Under acidic purification or thermal stress, ccMA isomerizes to ctMA, which further isomerizes to the thermodynamically stable ttMA.

Why HPLC Fails for Structural Validation

HPLC relies on retention time (


). However, ctMA is kinetically unstable. Dissolving a pure solid ctMA standard into a mobile phase (often acidic) can induce partial isomerization to ttMA before the sample hits the column. The analyst sees two peaks and assumes the solid was impure, when in reality, the method altered the sample.
The XRD Solution: Lattice Fingerprinting

Isomers pack differently in 3D space.

  • ttMA: Planar molecule, packs efficiently (high density, high melting point).

  • ctMA: "Kinked" molecule, packs with lower symmetry, often involving specific hydrogen-bonding networks (e.g., C-H···O interactions) distinct from the classic carboxylic acid dimers found in ttMA.

Therefore, the diffraction pattern of ctMA is mathematically distinct from ttMA, regardless of chemical similarity.

Comparative Technology Analysis

The following table contrasts the primary analytical techniques for muconic acid verification.

FeatureX-Ray Diffraction (PXRD) HPLC / UHPLC 1H-NMR
Primary Utility Solid-State Identity & Polymorph Check Quantification & Purity %Molecular Structure in Solution
Sample State Solid (Powder)Liquid (Solvated)Liquid (Solvated)
Isomerization Risk Low (Non-destructive, no solvent)High (Acidic mobile phases trigger conversion)Medium (Solvent dependent)
differentiation Excellent (Lattice parameters are unique)Good (If standards are fresh)Excellent (Coupling constants

)
Limit of Detection ~1-2% impurity (Phase purity)<0.1% impurity~1% impurity
Throughput Medium (10-30 min/scan)High (5-10 min/run)Low (High cost/time)
Decision Logic: When to use XRD?

Use the following logic flow to determine the appropriate validation step.

DecisionMatrix start Start: Muconic Acid Sample state_check Is the sample Solid or Liquid? start->state_check solid Solid Powder state_check->solid liquid Liquid / Broth state_check->liquid objective Objective: Validate Standard Identity? solid->objective quant Objective: Quantify Concentration? liquid->quant xrd METHOD: PXRD (Detects Crystal Form/Polymorph) objective->xrd Primary ID nmr METHOD: 1H-NMR (Detects J-Coupling) objective->nmr Secondary ID (Solvation Risk) quant->nmr Complex Matrix hplc METHOD: HPLC-DAD (Detects Retention Time) quant->hplc Routine

Figure 1: Analytical decision matrix for Muconic Acid isomers. Note that XRD is the primary path for solid standard validation.

Experimental Protocol: Self-Validating XRD Workflow

This protocol is designed to minimize "beam damage" or heat-induced isomerization during the measurement itself.

A. Equipment & Settings
  • Instrument: Powder Diffractometer (e.g., Bruker D8 or Panalytical Empyrean).

  • Radiation: Cu K

    
     (
    
    
    
    ).
  • Geometry: Bragg-Brentano (Reflection) or Transmission (Capillary). Note: Transmission is preferred to minimize preferred orientation effects common in organic acid needles.

  • Detector: High-speed 1D or 2D detector (to minimize scan time).

B. Sample Preparation (Critical Step)
  • Do NOT Grind Vigorously: Mechanical stress can induce phase transitions or amorphization. Gently mortar the sample if large crystals are present.

  • Temperature Control: If available, use a cooled sample stage (

    
     K) to ensure stability, though room temperature is generally acceptable for short scans.
    
C. The Measurement Workflow
  • Run the Reference (ttMA):

    • Load a known standard of trans,trans-muconic acid.

    • Scan Range:

      
       to 
      
      
      
      
      
      .
    • Result: This establishes the "Impurity Baseline." ttMA is the most stable form; its peaks must not be dominant in your ctMA sample.

  • Run the Test Sample (ctMA):

    • Load the cis,trans sample immediately after preparation.

    • Execute a "Fast Scan" (5 minutes) to capture the fingerprint before any environmental degradation occurs.

  • Data Processing (The "Fingerprint" Check):

    • Do not rely solely on peak lists. Use Pattern Matching (Le Bail fit) or direct overlay.

    • Pass Criteria: Presence of unique ctMA peaks (often at lower

      
       due to larger unit cell volume or specific packing) and absence of the characteristic ttMA triclinic/monoclinic pattern.
      
D. Visualization of the Workflow

XRD_Workflow cluster_0 Phase 1: Prep cluster_1 Phase 2: Acquisition cluster_2 Phase 3: Analysis RawSample ctMA Sample GentlePrep Gentle Sieve (No Heat!) RawSample->GentlePrep Load Load Stage (Pref. Transmission) GentlePrep->Load Scan Fast Scan (5-40° 2θ) Load->Scan Compare Overlay vs. ttMA Reference Scan->Compare Identify Check Unique ctMA Peaks Compare->Identify Result Pass/Fail Identify->Result

Figure 2: Step-by-step XRD workflow designed to prevent sample degradation during analysis.

Field-Proven Insights: What to Look For

Based on crystallographic data (CSD Refcodes and recent literature), here is how to interpret your diffractogram.

The "Stable" Impurity (ttMA)

trans,trans-muconic acid typically crystallizes in the Triclinic (


) or Monoclinic (

) space group. It is characterized by high crystallinity and sharp, intense peaks.
  • Key Indicator: If your "pure" ctMA sample shows the exact pattern of your ttMA reference, your standard has fully isomerized.

The cis,trans Signature (ctMA)

This compound has been reported to crystallize in monoclinic forms (Polymorphs


 and 

) and can form hydrates.
  • Differentiation: Look for shifts in the low-angle region (

    
    
    
    
    
    ). The "kinked" structure of ctMA prevents the extremely dense packing seen in ttMA, often resulting in peaks corresponding to larger d-spacings (lower
    
    
    ).
  • Hydrate Warning: ctMA is more water-soluble than ttMA. If processed in aqueous media, it may form a hydrate. Ensure you compare your data against the anhydrous simulated pattern from the Cambridge Structural Database (CSD) if you dried your sample, or the hydrate pattern if you didn't.

Simulation is Mandatory

Because specific peak angles depend on the exact polymorph precipitated (which depends on solvent/pH), you must generate a reference pattern.

  • Action: Download the CIF (Crystallographic Information File) for this compound from the CSD (e.g., entries associated with Carraher et al., 2017).

  • Software: Use Mercury (CCDC) or VESTA to simulate the powder pattern from the single-crystal CIF. Compare this simulation to your experimental data.

References

  • Carraher, J. M., et al. (2017). "Polymorphism in cis-trans Muconic Acid Crystals and the Role of C-H···O Hydrogen Bonds." Crystal Growth & Design. (First reported crystal structures of ctMA).[2]

  • Vardon, D. R., et al. (2016). "cis,cis-Muconic acid: separation and catalysis to bio-based adipic acid." Green Chemistry.

  • Haugen, S. J., et al. (2024). "Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD."[3][4] Protocols.io.[3][4] (Standard HPLC protocols and stability warnings).

    • [3]

  • Bernstein, J., & Leiserowitz, L. (1972). "Molecular packing modes.[5] Part X. The crystal and molecular structures of trans,trans-muconic acid." Israel Journal of Chemistry. (The foundational structure of the stable isomer).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.